2-(2-Phenoxyethoxy)ethanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406593. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-phenoxyethoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c11-6-7-12-8-9-13-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUAURMBNZUCEAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0051528 | |
| Record name | Diethylene glycol monophenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0051528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [MSDSonline] | |
| Record name | Ethanol, 2-(2-phenoxyethoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethylene glycol monophenyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1900 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Flash Point |
167 °C | |
| Record name | Diethylene glycol monophenyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1900 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
104-68-7 | |
| Record name | Diethylene glycol monophenyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethylene glycol monophenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Phenoxyethoxy)ethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406593 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanol, 2-(2-phenoxyethoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethylene glycol monophenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0051528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-phenoxyethoxy)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.934 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYLENE GLYCOL MONOPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZU6ET206Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Deep Dive: Phenyl Carbitol (CAS 104-68-7)
The following technical guide provides an in-depth analysis of Phenyl Carbitol (CAS 104-68-7), structured for researchers and drug development professionals.
Physicochemical Profile, Pharmaceutical Utility, and Safety Assessment
Executive Summary
Phenyl Carbitol (Diethylene glycol monophenyl ether) represents a distinct class of glycol ethers characterized by a dual amphiphilic nature—possessing both a lipophilic phenyl ring and a hydrophilic polyethylene glycol chain. While often overshadowed by its structural analog Phenoxyethanol (a ubiquitous preservative) and its aliphatic cousin Transcutol (Diethylene glycol monoethyl ether), Phenyl Carbitol occupies a critical niche as a high-boiling solvent and coupling agent.
This guide dissects its utility in solubilizing hydrophobic Active Pharmaceutical Ingredients (APIs), its role as a synthesis intermediate, and the critical toxicological distinctions required for its safe handling in research and development.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
Unlike lower molecular weight glycol ethers, Phenyl Carbitol exhibits low volatility and a specific solubility profile that bridges the gap between purely organic solvents and aqueous systems.
Table 1: Core Chemical Data
| Parameter | Specification | Notes |
| IUPAC Name | 2-(2-Phenoxyethoxy)ethanol | |
| CAS Number | 104-68-7 | |
| Synonyms | Phenyl Diglycol; Phenoxydiglycol; Diethylene glycol phenyl ether | Do not confuse with Phenoxyethanol (CAS 122-99-6). |
| Molecular Formula | C₁₀H₁₄O₃ | MW: 182.22 g/mol |
| Appearance | Clear, colorless liquid | Mild, characteristic odor |
| Boiling Point | 298 °C (approx.) | Extremely low volatility |
| Water Solubility | ~30 g/L (20 °C) | Not fully miscible. Distinct from Transcutol. |
| Log P (Oct/Water) | ~1.25 | Lipophilic character dominates |
| Density | 1.116 g/cm³ | Heavier than water |
| Flash Point | > 140 °C (Closed Cup) | Non-flammable classification |
Structural Insight & Solvency Mechanism
The molecule consists of a phenyl group attached to a diethylene glycol chain.
-
Phenyl Group: Provides π-π interaction capabilities, making it an excellent solvent for aromatic APIs, dyes, and resins.
-
Glycol Chain: Offers hydrogen bonding sites (ether oxygens and terminal hydroxyl), facilitating coupling with polar solvents.
Critical Distinction: Unlike Diethylene Glycol Monoethyl Ether (Transcutol), which is water-miscible, Phenyl Carbitol has limited water solubility (~3%). This makes it ideal for biphasic systems or as a coalescent in oil-in-water emulsions where partitioning into the organic phase is desired.
Synthesis & Manufacturing Pathways
The industrial synthesis of Phenyl Carbitol is a controlled ethoxylation process. Understanding this pathway is vital for identifying potential impurities (e.g., unreacted phenol or poly-ethoxylates) that could impact pharmaceutical grade quality.
Reaction Mechanism
The primary route involves the base-catalyzed addition of Ethylene Oxide (EO) to Phenol.
Figure 1: Stepwise ethoxylation pathway. Control of the EO:Phenol molar ratio is critical to minimize higher molecular weight poly-glycol impurities.
Applications in Research & Development
A. Pharmaceutical Formulation (Topical & Transdermal)
While not a primary compendial excipient like Transcutol, Phenyl Carbitol serves specific problem-solving roles:
-
Solubilizer for Lipophilic Drugs: Its LogP (~1.25) allows it to solubilize highly lipophilic steroids or antifungal agents that precipitate in purely aqueous or ethanolic vehicles.
-
Partitioning Modulator: In transdermal patches, it can modulate the thermodynamic activity of the drug, enhancing skin flux by altering the partition coefficient between the vehicle and the stratum corneum.
-
Antimicrobial Synergy: Similar to Phenoxyethanol, the diethylene glycol homologue exhibits bacteriostatic properties. It is often investigated as a booster to reduce the concentration of primary preservatives (e.g., parabens) in complex dermatological formulations.
B. Chemical Synthesis Intermediate
In medicinal chemistry, the terminal hydroxyl group allows Phenyl Carbitol to function as a "building block":
-
Esterification: Reacts with carboxylic acids to form ester plasticizers.
-
Functionalization: The hydroxyl group can be converted to a halide (e.g., via Thionyl Chloride) to create alkylating agents for attaching the Ph-O-CH2-CH2-O-CH2-CH2- motif to pharmacophores.
Toxicology & Safety Assessment
Trustworthiness Protocol: Researchers must treat Phenyl Carbitol as a Severe Eye Irritant . Unlike its systemic toxicity, which is low, its local effect on ocular tissue is significant.
Table 2: Toxicological Summary
| Endpoint | Result | Classification |
| Acute Oral Toxicity | LD50 (Rat) ~2,140 mg/kg | Low Systemic Toxicity |
| Acute Dermal Toxicity | LD50 (Rabbit) > 2,000 mg/kg | Low Systemic Toxicity |
| Skin Irritation | Mild to Moderate | Precaution Required |
| Eye Irritation | Severe / Corrosive | GHS Category 1 (Danger) |
| Sensitization | Non-sensitizing (Guinea Pig) | Low Risk |
| Genotoxicity | Negative (Ames Test) | Non-mutagenic |
Metabolic Fate
Upon systemic absorption, glycol ethers generally undergo oxidation. Phenyl Carbitol is hypothesized to follow the standard ether cleavage or oxidation pathway.
Figure 2: Putative metabolic pathway.[1] The primary detoxification route is likely oxidation of the terminal alcohol to the corresponding carboxylic acid, facilitating renal excretion.
Analytical Methodologies
For quality control and residue analysis, Gas Chromatography (GC) is the gold standard due to the molecule's volatility (relative to HPLC columns) and thermal stability.
Protocol: GC-FID Purity Assay
-
Objective: Quantify Phenyl Carbitol and detect free Phenol/Phenoxyethanol impurities.
-
Instrument: GC with Flame Ionization Detector (FID).
-
Column: DB-Wax or equivalent (Polar polyethylene glycol phase).
-
Carrier Gas: Helium @ 1.5 mL/min.
-
Temperature Program:
-
Hold 80°C for 2 min.
-
Ramp 10°C/min to 240°C.
-
Hold 5 min.
-
-
Sample Prep: Dilute 100 mg sample in 10 mL Acetonitrile.
Protocol: HPLC-UV (For Formulations)
When analyzing Phenyl Carbitol in a cream or gel matrix where GC injection is difficult:
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse, 150 x 4.6 mm, 5µm).
-
Mobile Phase: Acetonitrile : Water (40:60 v/v) isocratic.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 270 nm (targeting the Phenyl ring absorption).
-
Retention Time: Phenyl Carbitol elutes after Phenoxyethanol due to the longer ethoxy chain increasing interaction with the C18 phase (despite higher polarity of the ether oxygen, the size dominates).
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7715, Diethylene glycol monophenyl ether. PubChem. Available at: [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: this compound. ECHA. Available at: [Link]
-
Organisation for Economic Co-operation and Development (OECD). SIDS Initial Assessment Report: Glycol Ethers Category. OECD. Available at: [Link]
- Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (2009). Handbook of Pharmaceutical Excipients. Pharmaceutical Press.
-
Dow Chemical Company. Product Safety Assessment: Phenyl Carbitol. Dow. Available at: [Link][2]
Sources
Technical Characterization Guide: Diethylene Glycol Monophenyl Ether
This guide outlines the spectral characterization of Diethylene Glycol Monophenyl Ether (CAS 104-68-7), a critical solvent and intermediate often confused with its homolog, Phenoxyethanol. The following technical analysis provides researchers with the definitive data required for structural validation, impurity profiling, and quality control.
Executive Summary & Chemical Identity
Diethylene glycol monophenyl ether (DEGPhE) is a glycol ether widely used as a solvent for resins, dyes, and as a coalescent in coatings. Unlike the more common preservative Phenoxyethanol (Ethylene glycol monophenyl ether), DEGPhE contains an additional ethoxy unit, altering its polarity, boiling point, and spectral signature.
-
Molecular Formula: C₁₀H₁₄O₃[3]
-
Molecular Weight: 182.22 g/mol
-
Synonyms: Phenyl carbitol; Phenoxydiglycol; 2-(2-Phenoxyethoxy)ethan-1-ol.[1][3]
Mass Spectrometry (MS) Profiling
Mass spectrometry is the primary tool for distinguishing DEGPhE from lower molecular weight homologs. The fragmentation pattern is dominated by ether cleavage and the stability of the phenoxy radical.
Fragmentation Analysis (EI, 70 eV)
The electron ionization (EI) spectrum exhibits a distinct molecular ion and a characteristic base peak derived from the glycol chain.
| m/z (Mass-to-Charge) | Relative Abundance (%) | Fragment Assignment | Mechanistic Origin |
| 182 | ~26.3 | [M]⁺ | Molecular Ion (Stable aromatic ether) |
| 94 | ~76.5 | [C₆H₆O]⁺ | Phenol radical cation (Ph-OH) rearrangement |
| 77 | ~52.4 | [C₆H₅]⁺ | Phenyl cation (Loss of glycol chain + oxygen) |
| 45 | 100 (Base Peak) | [C₂H₅O]⁺ | Hydroxyethyl cation (Terminal glycol cleavage) |
Fragmentation Pathway Visualization
The following diagram illustrates the logical cleavage pathways leading to the observed mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive structural confirmation. The molecule possesses two distinct domains: the aromatic ring and the diethylene glycol chain.
¹H NMR Data (400 MHz, CDCl₃)
-
Solvent Reference: 7.26 ppm (CHCl₃)
-
Key Feature: The glycol chain appears as four distinct triplets/multiplets due to the asymmetry introduced by the phenoxy group.
| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Context |
| 7.25 – 7.30 | Multiplet | 2H | Ar-H (meta) | Aromatic Ring |
| 6.93 – 7.00 | Multiplet | 3H | Ar-H (ortho/para) | Aromatic Ring |
| 4.10 – 4.15 | Triplet | 2H | Ph-O-CH₂ - | Ether (Phenoxy adjacent) |
| 3.85 – 3.90 | Triplet | 2H | -CH₂ -O-CH₂- | Ether (Internal) |
| 3.70 – 3.75 | Triplet | 2H | -O-CH₂ -CH₂OH | Ether (Internal) |
| 3.60 – 3.65 | Triplet | 2H | -CH₂ -OH | Terminal Alcohol |
| 2.40 – 2.80 | Broad Singlet | 1H | -OH | Hydroxyl (Exchangeable) |
¹³C NMR Data (100 MHz, CDCl₃)
-
Solvent Reference: 77.16 ppm (CDCl₃)
| Shift (δ, ppm) | Carbon Type | Assignment |
| 158.6 | Quaternary | C -O (Ar-Ipso) |
| 129.5 | CH | C -H (Ar-Meta) |
| 121.1 | CH | C -H (Ar-Para) |
| 114.6 | CH | C -H (Ar-Ortho) |
| 72.5 | CH₂ | -O-C H₂-CH₂OH |
| 69.8 | CH₂ | Ph-O-CH₂-C H₂- |
| 67.4 | CH₂ | Ph-O-C H₂- |
| 61.8 | CH₂ | -C H₂-OH |
Infrared (IR) Spectroscopy Profiling
IR spectroscopy is utilized primarily for rapid identification of functional groups and monitoring water content (hygroscopicity).
-
O-H Stretch (3350–3450 cm⁻¹): Strong, broad band indicating the terminal alcohol.
-
C-H Stretch (2860–2950 cm⁻¹): Sharp peaks corresponding to the aliphatic methylene groups (-CH₂-).
-
Aromatic C=C (1580–1600 cm⁻¹): Characteristic "breathing" modes of the benzene ring.
-
C-O-C Ether Stretch (1050–1250 cm⁻¹): Strong bands. The alkyl-aryl ether (Ph-O-C) typically appears ~1240 cm⁻¹, while the aliphatic ether (C-O-C) appears ~1100 cm⁻¹.
Experimental Protocols
Protocol A: Sample Preparation for GC-MS
-
Objective: Impurity profiling and identification.
-
Solvent: Methanol or Ethyl Acetate (HPLC Grade).
-
Concentration: 1 mg/mL (1000 ppm).
-
Method:
-
Dissolve 10 mg of DEGPhE in 10 mL of solvent.
-
Filter through a 0.22 µm PTFE syringe filter to remove particulates.
-
Inject 1 µL into GC-MS (Split ratio 10:1).
-
Column: DB-5ms or equivalent (30m x 0.25mm).
-
Temp Program: 50°C (hold 2 min) → 10°C/min → 280°C (hold 5 min).
-
Protocol B: Impurity Differentiation (Phenoxyethanol vs. DEGPhE)
Researchers often encounter mixtures. Use this logic flow to distinguish them.
References
-
National Institute of Standards and Technology (NIST). Ethanol, 2-(2-phenoxyethoxy)- Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. [Link]
-
PubChem. this compound Compound Summary (CID 7715). National Library of Medicine. [Link]
-
Nelson Labs. Extractables and Leachables Screening Data: this compound Fragmentation. [Link] (Data referenced from E&L screening libraries)
-
OECD SIDS. Ethylene Glycol Phenyl Ether (Related Homolog Data for Comparison). UNEP Publications.[11] [Link]
Sources
- 1. This compound | C10H14O3 | CID 7715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. one.oecd.org [one.oecd.org]
- 3. This compound | C10H14O3 | CID 7715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 5. ospar.org [ospar.org]
- 6. researchgate.net [researchgate.net]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. pqri.org [pqri.org]
- 9. Full text of "Financial Times , 1984, UK, English" [archive.org]
- 10. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 11. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
The Unseen Workhorse: An In-depth Technical Guide to the Discovery and History of Phenyl Carbitol
For distribution to researchers, scientists, and drug development professionals.
Abstract
This technical guide delves into the history, synthesis, and multifaceted applications of Phenyl Carbitol, the commercial name for diethylene glycol monophenyl ether. From its origins rooted in the pioneering era of industrial chemistry to its contemporary use as a specialized solvent and chemical intermediate, this document provides a comprehensive overview for researchers and professionals in drug development and various scientific fields. The narrative traces the lineage of glycol ether chemistry, highlighting the key scientific principles and industrial players that shaped the trajectory of this versatile molecule. Detailed experimental protocols, extensive physical and chemical property data, and a thorough examination of its applications provide a holistic understanding of Phenyl Carbitol's significance and utility.
Introduction: The Glycol Ether Family and the Emergence of Phenyl Carbitol
Glycol ethers, a class of solvents known for their unique combination of ether and alcohol functionalities, have been integral to numerous industrial processes since the early 20th century. Their ability to dissolve a wide range of substances, coupled with their relatively high boiling points and miscibility with both aqueous and organic media, has made them indispensable in formulations for paints, cleaners, inks, and cosmetics.[1]
Phenyl Carbitol, chemically known as 2-(2-phenoxyethoxy)ethanol or diethylene glycol monophenyl ether, is a distinct member of this family, characterized by the presence of a phenyl group. This structural feature imparts specific properties, such as enhanced thermal stability and solvency for aromatic compounds, differentiating it from its aliphatic counterparts. The trade name "Carbitol" is historically associated with a series of diethylene glycol ethers commercialized by the Union Carbide Corporation, a powerhouse in the American chemical industry founded in 1917.[2] While the "Cellosolve" brand, registered by a division of Union Carbide in 1924, denoted ethylene glycol ethers, the "Carbitol" name was applied to the diethylene glycol series.[1]
This guide will illuminate the path of Phenyl Carbitol's discovery, tracing its roots from the fundamental chemistry of ethylene oxide and phenol to its establishment as a valuable industrial solvent.
The Genesis of a Glycol Ether: Discovery and Synthesis
The precise date and the individual credited with the first synthesis of diethylene glycol monophenyl ether are not prominently documented in readily available historical records. However, the foundational chemistry that enables its creation was well-established by the late 19th and early 20th centuries. The synthesis of a closely related compound, ethylene glycol monophenyl ether (Phenyl Cellosolve), was described as early as 1894 by Ernst Roithner at the University of Vienna, who produced it through the reaction of ethylene oxide with phenol in a basic medium.[3] A subsequent synthesis was reported in 1896 by William Henry Bentley, Edward Haworth, and William Henry Perkin, Jr. at Owens College in Manchester, UK, using sodium phenolate and ethylene chlorohydrin.[3]
The industrial production of glycol ethers, including Phenyl Carbitol, is intrinsically linked to the development of ethylene oxide as a key chemical intermediate. Union Carbide's chemicals division, established in 1920, pioneered the economical production of ethylene from natural gas liquids, which gave birth to the modern petrochemical industry.[2][4] This breakthrough paved the way for the large-scale synthesis of ethylene derivatives, including ethylene glycol and its ethers.
The synthesis of Phenyl Carbitol is a logical extension of the established reactions for producing other glycol ethers. The reaction of ethylene oxide with phenol, under conditions that favor the addition of two ethylene oxide units, yields diethylene glycol monophenyl ether. The industrial process involves the carefully controlled reaction of ethylene oxide with phenol, often in the presence of a catalyst, to produce a mixture of glycol ethers from which Phenyl Carbitol is isolated.
The general synthesis pathway for glycol ethers from ethylene oxide is a cornerstone of industrial organic chemistry. Ethylene oxide, a highly reactive cyclic ether, readily undergoes ring-opening reactions with nucleophiles such as alcohols and phenols. In the case of Phenyl Carbitol synthesis, the phenoxide ion (formed from phenol in a basic medium) acts as the nucleophile, attacking the carbon atom of the ethylene oxide ring. This initial reaction forms the mono-ethoxylated product, ethylene glycol monophenyl ether. Subsequent reaction with another molecule of ethylene oxide leads to the formation of diethylene glycol monophenyl ether.
Experimental Protocol: Synthesis of Diethylene Glycol Monophenyl Ether (Illustrative Lab-Scale)
This protocol is a generalized representation of the Williamson ether synthesis, a common method for preparing ethers, adapted for the synthesis of Phenyl Carbitol. Industrial-scale production methods may vary and are often proprietary.
Materials:
-
Phenol
-
Sodium hydroxide
-
2-(2-chloroethoxy)ethanol
-
Toluene (or other suitable aprotic solvent)
-
Anhydrous magnesium sulfate (or other suitable drying agent)
Procedure:
-
Formation of Sodium Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a known quantity of phenol in toluene.
-
Slowly add a stoichiometric equivalent of sodium hydroxide pellets or a concentrated aqueous solution while stirring.
-
Heat the mixture to reflux to ensure complete formation of sodium phenoxide. Water can be removed by azeotropic distillation using a Dean-Stark apparatus.
-
Etherification: To the cooled solution of sodium phenoxide, add a stoichiometric equivalent of 2-(2-chloroethoxy)ethanol dropwise.
-
Heat the reaction mixture to reflux and maintain for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After cooling, wash the reaction mixture with water to remove any unreacted sodium phenoxide and sodium chloride formed as a byproduct.
-
Separate the organic layer and wash it with a dilute sodium hydroxide solution, followed by water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude Phenyl Carbitol can be purified by vacuum distillation.
Industrial Commercialization and Key Players
Dow Chemical, which acquired Union Carbide in 2001, continues to be a major producer of glycol ethers, including those marketed under the Carbitol™ trade name.[2] The longevity of the "Carbitol" brand is a testament to the enduring utility and performance of these solvents in a multitude of industrial applications.
Physicochemical Properties and Technical Data
Phenyl Carbitol is a colorless, high-boiling liquid with a mild, characteristic odor. Its chemical structure, featuring both a hydrophilic diethylene glycol chain and a hydrophobic phenyl group, gives it excellent solvency for a wide range of substances.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₄O₃ | [6] |
| Molecular Weight | 182.22 g/mol | [6] |
| CAS Number | 104-68-7 | [6] |
| Boiling Point | 298 °C (lit.) | [7] |
| Melting Point | -49.9 °C | [7] |
| Flash Point | 140.9 °C | [7] |
| Density | 1.1160 g/cm³ | [7] |
| Water Solubility | 35 g/L at 20 °C | [7] |
| Vapor Pressure | 0.12 Pa at 25 °C | [7] |
| Refractive Index | 1.5230 to 1.5270 | [7] |
Table 1: Key Physicochemical Properties of Phenyl Carbitol
Evolution of Applications: From Industrial Solvent to Specialized Applications
The primary historical and ongoing application of Phenyl Carbitol is as a high-performance solvent. Its high boiling point and excellent solvency have made it a preferred choice in various formulations.
Coatings and Inks
In the coatings industry, Phenyl Carbitol serves as a coalescing agent in latex paints, promoting the formation of a continuous film as the paint dries. Its slow evaporation rate ensures a smooth, even finish. In printing inks, it is used to dissolve dyes and resins, and its high boiling point is advantageous in heat-set inks.
Cleaners and Degreasers
The dual hydrophilic and lipophilic nature of Phenyl Carbitol makes it an effective component in industrial and household cleaners. It can solubilize both water-soluble and oil-soluble soils, making it a versatile ingredient in hard surface cleaners and degreasers.
Textile Industry
In the textile industry, Phenyl Carbitol is utilized as a solvent for dyes, facilitating their penetration into fibers and leading to more vibrant and uniform coloring.
Chemical Intermediate
Beyond its use as a solvent, Phenyl Carbitol can also serve as a chemical intermediate in the synthesis of other molecules. The hydroxyl group can be further reacted to introduce the phenoxyethoxy)ethyl moiety into larger molecules, potentially for applications in pharmaceuticals or specialty polymers.
Modern and Emerging Applications
In more recent times, the unique properties of Phenyl Carbitol have led to its exploration in more specialized fields. In the pharmaceutical and personal care sectors, its ability to act as a penetration enhancer is of interest for topical and transdermal drug delivery systems. Its low volatility and excellent solvency also make it a suitable carrier for fragrances and active ingredients in cosmetic formulations.
Experimental Protocol: Analysis of Phenyl Carbitol by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the analysis of Phenyl Carbitol purity. Specific parameters may need to be optimized based on the available instrumentation and the sample matrix.
Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Phenyl Carbitol standard of known purity
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS-compatible methods)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v). Acidify the mobile phase with a small amount of phosphoric acid (e.g., 0.1%) to improve peak shape.[8]
-
Standard Solution Preparation: Accurately weigh a known amount of Phenyl Carbitol standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Sample Preparation: Dilute the Phenyl Carbitol sample to be analyzed with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 30 °C).
-
Set the flow rate of the mobile phase (e.g., 1.0 mL/min).
-
Set the UV detector to a wavelength where Phenyl Carbitol has significant absorbance (e.g., 270 nm).
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Analysis: Identify the peak corresponding to Phenyl Carbitol based on its retention time. Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of Phenyl Carbitol in the sample by interpolating its peak area on the calibration curve. The purity can be calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Conclusion: An Enduring Legacy in Industrial Chemistry
Phenyl Carbitol, from its conceptual origins in the fundamental principles of organic chemistry to its widespread industrial use, exemplifies the innovative spirit of the chemical industry in the 20th century. While the specific historical details of its discovery may be intertwined with the broader development of glycol ethers by pioneers like Union Carbide, its enduring presence in a diverse array of applications underscores its importance. For researchers and professionals in drug development and other scientific disciplines, a thorough understanding of Phenyl Carbitol's history, properties, and synthesis provides a valuable context for its continued and future applications. Its unique combination of solvency, stability, and compatibility will likely ensure its role as a key chemical workhorse for years to come.
References
-
Advance Petrochemicals Ltd. (n.d.). Diethylene Glycol Monoethyl Ether – DGMEE. Retrieved January 30, 2026, from [Link]
-
ChemBK. (2024, April 9). This compound. Retrieved January 30, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethanol, 2-(2-phenoxyethoxy)- (CAS 104-68-7). Retrieved January 30, 2026, from [Link]
-
Dow Chemical. (n.d.). CARBITOL™ Solvent. Retrieved January 30, 2026, from [Link]
- Google Patents. (n.d.). CN111233635A - Synthesis method of diethylene glycol monoethyl ether.
- Google Patents. (n.d.). CN111233641A - Preparation method of diethylene glycol monomethyl ether.
-
Grand View Research. (2019, May). Diethylene Glycol Monoethyl Ether Market Size, Share & Trends Analysis Report. Retrieved January 30, 2026, from [Link]
-
LP Information. (2024, January 14). Global Diethylene Glycol Monoethyl Ether Market Growth 2024-2030. Retrieved January 30, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 30, 2026, from [Link]
-
SIELC Technologies. (2018, February 16). Diethylene glycol monophenyl ether. Retrieved January 30, 2026, from [Link]
- Stief, R. D. (1998).
-
The Good Scents Company. (n.d.). diethylene glycol monophenyl ether. Retrieved January 30, 2026, from [Link]
-
UL Prospector. (n.d.). CARBITOL™ Solvent by Dow Chemical - Home and Personal Care. Retrieved January 30, 2026, from [Link]
-
Wikipedia. (n.d.). Glycol ethers. Retrieved January 30, 2026, from [Link]
-
Wikipedia. (n.d.). Union Carbide. Retrieved January 30, 2026, from [Link]
-
American Chemical Society. (2023, May 1). 2-Phenoxyethanol. Chemical & Engineering News. Retrieved from [Link]
Diagrams
Caption: Synthesis pathway of Phenyl Carbitol.
Caption: Applications of Phenyl Carbitol.
Sources
- 1. Glycol ethers - Wikipedia [en.wikipedia.org]
- 2. Union Carbide - Wikipedia [en.wikipedia.org]
- 3. grandviewresearch.com [grandviewresearch.com]
- 4. carbidecamps.net [carbidecamps.net]
- 5. :: Diethylene Glycol Monoethyl Ether, Ethyl Diglycol, Ethyl Carbitol, 2(2-Ethoxyethoxy)Ethanol :: [advancepetro.com]
- 6. Union Carbide Corporation - Graces Guide [gracesguide.co.uk]
- 7. Global Diethylene Glycol Monoethyl Ether Market Growth 2026-2032 - LP Information [lpinformationdata.com]
- 8. CN111233635A - Synthesis method of diethylene glycol monoethyl ether - Google Patents [patents.google.com]
Technical Whitepaper: Toxicological Profile and Laboratory Handling of 2-(2-Phenoxyethoxy)ethanol
Topic: Toxicological Profile of 2-(2-Phenoxyethoxy)ethanol (CAS 104-68-7) Content Type: Technical Whitepaper / Laboratory Safety Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals
Executive Summary
This compound (CAS 104-68-7), also known as Diethylene Glycol Monophenyl Ether (DGPE) or Phenyl Carbitol, is a high-boiling glycol ether solvent used frequently in bioprocessing, dye solubilization, and as a coalescing agent. While structurally related to the ubiquitous preservative 2-Phenoxyethanol (PhE), DGPE exhibits a distinct toxicological profile governed by its longer ethoxylate chain.
Critical Safety Finding: The primary acute hazard of DGPE in a laboratory setting is severe eye damage (Category 1) . Unlike lower molecular weight glycol ethers (e.g., EGME, EGEE), DGPE does not currently carry a harmonized classification for reproductive toxicity, though data gaps exist. Systemic toxicity is moderate, driven by hepatic metabolism via the alcohol dehydrogenase (ADH) pathway.[1]
Chemical Identity & Physicochemical Properties
Differentiation is critical: Researchers often confuse DGPE with its shorter analog, Phenoxyethanol.
| Property | Data | Relevance to Lab Safety |
| CAS Number | 104-68-7 | Unique identifier; do not confuse with 122-99-6. |
| Synonyms | Diethylene glycol monophenyl ether; Phenyl Carbitol | Common labeling variations.[2] |
| Molecular Weight | 182.22 g/mol | Larger size reduces volatility compared to PhE. |
| Boiling Point | ~300°C | Extremely low vapor pressure; inhalation risk is low unless aerosolized. |
| Solubility | Soluble in alcohol, ether; slightly soluble in water. | Lipophilicity facilitates dermal penetration. |
| Appearance | Clear, colorless, viscous liquid | Hard to detect spills visually; hygroscopic nature requires dry storage. |
Toxicological Profile
Acute Toxicity Data
The acute systemic toxicity of DGPE is low to moderate.[1] The primary route of concern in the laboratory is ocular contact.
| Endpoint | Species | Value | Classification (GHS/CLP) |
| LD50 Oral | Rat | 2,140 mg/kg | Acute Tox. 4 (Harmful if swallowed) |
| LD50 Dermal | Rabbit | ~2,374 mg/kg | Not Classified / Mild Concern |
| Eye Irritation | Rabbit | Corneal Opacity | Eye Dam. 1 (Causes serious eye damage) |
| Skin Irritation | Rabbit | Moderate Erythema | Skin Irrit. 2 (Causes skin irritation) |
| Sensitization | Guinea Pig | Negative | Not a skin sensitizer |
Chronic & Reproductive Toxicity (The "Data Gap")
Expert Insight: Unlike the methyl- and ethyl- glycol ethers (e.g., 2-methoxyethanol), which are potent teratogens due to the formation of methoxyacetic acid, phenyl ethers are generally less reprotoxic.
-
Reproductive Toxicity: No definitive GHS classification exists for CAS 104-68-7 regarding reproductive toxicity. However, structural read-across suggests the bulky phenyl group sterically hinders the specific receptor binding associated with glycol ether teratogenicity.
-
Genotoxicity: Ames tests (Salmonella typhimurium) and micronucleus assays on structurally related phenyl ethers have generally been negative.
Molecular Mechanisms & Metabolic Pathway
Metabolic Activation
The toxicity of glycol ethers is rarely intrinsic to the parent molecule but rather driven by its metabolites. DGPE is metabolized primarily in the liver.
Mechanism:
-
Oxidation: The terminal alcohol group is oxidized by Alcohol Dehydrogenase (ADH) to an aldehyde intermediate.
-
Conversion: Aldehyde Dehydrogenase (ALDH) converts the intermediate to a carboxylic acid derivative, likely (2-Phenoxyethoxy)acetic acid .
-
Excretion: The acid metabolite is conjugated (glucuronidation) and excreted renally.
Note: The accumulation of alkoxyacetic acid metabolites is the driver for the renal and hematological effects seen in glycol ether poisoning.
Visualization: Metabolic Pathway (DGPE)
Figure 1: Predicted metabolic pathway of DGPE mediated by hepatic enzymes ADH and ALDH.
Laboratory Safety & Handling Protocols
Risk Assessment Workflow
Before introducing DGPE into a high-throughput screening (HTS) or synthesis workflow, follow this logic to minimize exposure.
Figure 2: Decision logic for safe handling and engineering controls.
Protocol: Solvent Compatibility & Cytotoxicity Screening
If using DGPE as a vehicle/excipient in drug discovery, you must validate that the solvent itself does not induce apoptosis, which would confound drug efficacy data.
Objective: Determine the Maximum Tolerated Concentration (MTC) of DGPE in cell culture.
Materials:
-
HEK293 or HepG2 cell lines.
-
DGPE (Sigma-Aldrich/Merck grade).
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
Step-by-Step Methodology:
-
Preparation: Prepare a 10% (v/v) stock solution of DGPE in DMSO (if solubility permits) or culture medium.
-
Seeding: Seed cells at
cells/well in a 96-well plate. Incubate for 24h at 37°C. -
Treatment:
-
Create a serial dilution of DGPE (e.g., 1%, 0.5%, 0.1%, 0.05%, 0.01%).
-
Apply to cells in triplicate. Include a Vehicle Control (Medium only) and Positive Control (10% DMSO or Triton X-100).
-
-
Incubation: Incubate for 24–48 hours.
-
Assay:
-
Add 10 µL MTT reagent (5 mg/mL) to each well.
-
Incubate 4 hours (purple formazan crystals form).
-
Solubilize crystals with 100 µL DMSO.
-
-
Readout: Measure absorbance at 570 nm.
-
Calculation:
-
Acceptance Criteria: The MTC is the highest concentration where viability remains >90%.
-
Emergency Procedures
-
Eye Contact (CRITICAL): DGPE causes irreversible corneal damage.
-
Action: Immediately flush with isotonic saline or water for at least 15 minutes , lifting eyelids. Do not wait for medical personnel to arrive before flushing. Transport to an ophthalmologist immediately.
-
-
Skin Contact:
-
Action: Wash with soap and water.[3] DGPE is lipophilic; water alone may not remove it efficiently without surfactant.
-
-
Spill Cleanup:
-
Absorb with inert material (vermiculite/sand). Do not use combustible materials (sawdust) as DGPE is an organic solvent (though high flash point).
-
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7715, this compound. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.).[2] Registration Dossier: this compound. Retrieved from [Link]
-
Organisation for Economic Co-operation and Development (OECD). (2004). SIDS Initial Assessment Report: 2-Phenoxyethanol (CAS 122-99-6). [Data read-across source]. Retrieved from [Link][4][5]
-
U.S. EPA. (2010). Toxicological Review of Ethylene Glycol Monobutyl Ether (EGBE). [Mechanism reference for glycol ether metabolism]. Retrieved from [Link]
Sources
- 1. Glycol Ether Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound | C10H14O3 | CID 7715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. cdc.gov [cdc.gov]
- 5. Dermal penetration of 2-phenoxyethanol in humans: in vivo metabolism and toxicokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
using 2-(2-Phenoxyethoxy)ethanol as a high-boiling point solvent
Technical Application Note: 2-(2-Phenoxyethoxy)ethanol (DGPE) as a Versatile High-Boiling Solvent [1][2]
Executive Summary
This application note details the utility of This compound (CAS: 104-68-7), also known as Diethylene Glycol Monophenyl Ether (DGPE), in pharmaceutical and organic chemical research.[1][2] While traditionally utilized in the coatings and ink industries, DGPE offers a unique physicochemical profile for drug development: a high boiling point (~298°C), low volatility, and a dual-nature solvation capability (amphiphilic).
This guide focuses on two primary applications:
-
High-Temperature Organic Synthesis: Replacing toxic dipolar aprotic solvents (e.g., NMP, DMAc) in Nucleophilic Aromatic Substitution (SNAr) reactions.[1][2]
-
Solubility Engineering: Solubilizing highly aromatic, poorly soluble Active Pharmaceutical Ingredients (APIs).[2]
Physicochemical Profile & Thermodynamic Properties
DGPE is distinguished by its "hybrid" structure: a lipophilic phenyl ring coupled with a hydrophilic diethylene glycol chain.[2] This allows it to solvate complex molecules via both
Table 1: Key Physical Constants of DGPE
| Property | Value | Relevance to Protocol |
| Boiling Point | 298°C (at 760 mmHg) | Allows unpressurized reactions >200°C. |
| Melting Point | < -20°C | Remains liquid at low storage temperatures.[1][2] |
| Density | 1.116 g/mL (20°C) | Denser than water; facilitates phase separation if salted out.[1][2] |
| Water Solubility | ~35 g/L (20°C) | Critical: Not fully miscible.[1][2] Requires specific workup strategies (see Section 4). |
| Vapor Pressure | 0.12 Pa (25°C) | Extremely low volatility; minimizes VOC exposure and solvent loss.[1][2] |
| Flash Point | ~165°C | Safe for high-temperature handling relative to lower glycols.[1][2] |
Application I: High-Temperature Nucleophilic Aromatic Substitution (SNAr)
Rationale
Standard solvents for SNAr reactions (DMF, DMSO, NMP) often degrade at temperatures >150°C or pose severe genotoxicity risks.[2] DGPE is thermally stable up to nearly 300°C and provides the necessary polarity to stabilize the Meisenheimer complex intermediate without requiring high-pressure autoclaves.[1][2]
Mechanism of Action
The ether oxygens in DGPE chelate metal cations (similar to crown ethers), activating the nucleophile, while the phenyl ring stabilizes aromatic reactants via
Figure 1: Mechanistic workflow of DGPE facilitating SNAr reactions via cation chelation and thermal activation.
Detailed Protocol: Synthesis of Diaryl Ethers
Objective: Coupling of a phenol with an electron-deficient aryl halide.
Reagents:
-
Potassium Carbonate (
, 2.0 equiv, anhydrous)[1]
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. (Note: Due to DGPE's high boiling point, a water-cooled condenser is usually sufficient to trap trace volatiles, though the solvent itself will not reflux vigorously).[2]
-
Solvation: Add the Aryl Halide, Phenol, and
.[2] Add DGPE.[1][2][3][4] -
Degassing (Optional but Recommended): Sparge with nitrogen for 10 minutes. Oxygen at high temperatures can cause oxidative darkening of glycol ethers.[1][2]
-
Reaction: Heat the mixture to 160°C – 180°C in an oil block.
-
Workup (The "Antisolvent Crash" Method):
-
Challenge: DGPE is difficult to remove via rotary evaporation due to its 298°C boiling point.[1][2]
-
Solution: Cool the reaction mixture to 60°C.
-
Slowly add Water (3x reaction volume) or a Methanol/Water (1:1) mixture while stirring vigorously.[2]
-
DGPE has limited water solubility (35 g/L), but in the presence of excess water and salts, the organic product typically precipitates out while the DGPE forms a dispersion or stays partially solubilized in the aqueous/organic interface.
-
Wash: Wash the filter cake copiously with water (to remove inorganic salts and residual DGPE) and then cold ethanol.[2]
-
Application II: Solubility Enhancement for Screening
Rationale
In early-stage drug discovery, highly lipophilic compounds often precipitate in standard bio-assay media.[1][2] DGPE serves as an intermediate "bridge" solvent.[1][2]
Solubility Protocol
Table 2: Solubility Screening Matrix
| Target Concentration | Protocol Step | Observation Criteria |
| 10 mg/mL | Add 10 mg solid to 1 mL DGPE. Vortex 30s. | Clear solution = Pass. |
| 50 mg/mL | Add 40 mg more solid.[1][2] Sonicate at 40°C for 5 mins. | Clear solution = High Solubility. |
| Dilution Test | Dilute 100 µL of solution into 900 µL Water. | Turbidity = Product crash out (expected). |
Note: For biological assays, ensure final DGPE concentration is <1% to avoid cytotoxicity, although it is generally less toxic than simple phenoxyethanol.
Safety & Handling (E-E-A-T)
-
Eye Hazard: DGPE is classified as causing Serious Eye Damage (Category 1) .[1][2][5][6] Safety goggles (or face shield) are mandatory when handling neat solvent.[1][2]
-
Inhalation: Due to low vapor pressure, inhalation risk is low at room temperature.[2] However, at reaction temperatures (>150°C), use a fume hood to prevent inhalation of mists/vapors.
-
Peroxide Formation: Like all glycol ethers, DGPE can form peroxides upon prolonged exposure to air.[2] Test with peroxide strips before heating to dryness.[1][2]
References
-
National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 7715, this compound. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.).[1][2] Registration Dossier: this compound. Retrieved from [Link][1][2]
-
OECD SIDS. (2004).[1][2] Ethylene Glycol Phenyl Ether (Phenoxyethanol) and derivatives - Assessment of High Boiling Solvents. (Contextual reference for glycol ether stability).
Sources
application of 2-(2-Phenoxyethoxy)ethanol in polymer chemistry
Application Note: 2-(2-Phenoxyethoxy)ethanol (DGPE) in Polymer Chemistry
Abstract
This technical guide details the application of this compound (CAS 104-68-7), commercially known as Diethylene Glycol Monophenyl Ether (DGPE).[1] While often overshadowed by its lower molecular weight analog (Phenoxyethanol), DGPE offers superior latency in evaporation and enhanced hydrophobicity.[1] This note targets researchers in polymer synthesis and drug delivery packaging, focusing on two critical mechanisms: latex coalescence in waterborne coatings and reactive chain termination in polyurethane synthesis.
Part 1: Chemical Profile & Mechanistic Basis
DGPE is a slow-evaporating glycol ether with a unique amphiphilic structure.[1] It contains a hydrophobic aromatic tail (phenyl group) and a hydrophilic ether-alcohol head.[1] This duality allows it to partition effectively between aqueous and polymer phases, a critical trait for emulsion polymerization and resin solubilization.
Table 1: Physicochemical Properties of DGPE
| Property | Value | Relevance to Polymer Chemistry |
| CAS Number | 104-68-7 | Identity verification (Distinct from Phenoxyethanol).[1][2][3] |
| Molecular Weight | 182.22 g/mol | Determines molar ratios in reactive synthesis.[1] |
| Boiling Point | ~298°C | Ensures stability in high-temp curing; reduces VOCs.[1] |
| Density | 1.116 g/mL | Critical for volumetric dosing in reactor vessels.[1] |
| Solubility (Water) | ~35 g/L | Low enough to partition into latex particles, high enough for ease of addition. |
| Evaporation Rate | <0.01 (BuAc=1) | Promotes excellent flow and leveling before film setting.[1] |
Part 2: Application A - Coalescing Agent in Waterborne Latex
Mechanism:
In waterborne coatings (acrylics, vinyl acetates), DGPE acts as a temporary plasticizer.[1] It partitions into the polymer particles, increasing their free volume and lowering the effective Glass Transition Temperature (
Diagram 1: Latex Film Formation Mechanism The following diagram illustrates the critical phase where DGPE facilitates particle deformation.
Caption: DGPE facilitates the critical 'Deformation' step by softening polymer particles before slowly evaporating.[1]
Protocol 1: Determination of Minimum Film Formation Temperature (MFFT)
Objective: To quantify the efficiency of DGPE in lowering the MFFT of a high-
Materials:
Procedure:
-
Preparation of Ladder Series:
-
Prepare four 100g aliquots of latex binder.
-
Add DGPE under slow agitation (500 rpm) to achieve concentrations of 0%, 2%, 4%, and 6% (w/w on polymer solids).
-
Critical Step: Allow mixtures to equilibrate for 12 hours. This "sweat-in" period is vital for DGPE to migrate from the water phase into the polymer particles.[1]
-
-
Drawdown:
-
Apply a 75-micron wet film of each sample onto the MFFT bar (gradient set from 0°C to 40°C).[1]
-
-
Drying:
-
Allow films to dry completely (approx. 2 hours) under a stream of dry air.[1]
-
-
Assessment:
Expected Results: A 4% loading of DGPE typically reduces MFFT by 15–20°C, depending on the resin hydrophobicity.
Part 3: Application B - Reactive Intermediate in Polyurethanes
Mechanism: Unlike simple solvents, DGPE contains a primary hydroxyl group.[1] In polyurethane (PU) synthesis, it functions as a monofunctional chain terminator or a reactive diluent .[1]
-
Chain Termination: Controls molecular weight distribution, preventing gelation in high-functionality crosslinking systems.[1]
-
Modification: Introduces pendant phenyl groups, increasing the refractive index and chemical resistance of the final polymer.
Diagram 2: Polyurethane Chain Termination Workflow
Caption: DGPE reacts with terminal isocyanate groups to cap the polymer chain, controlling molecular weight.[1]
Protocol 2: Synthesis of Phenoxy-Terminated Prepolymer
Objective: Synthesize a hydrophobically modified PU prepolymer for adhesive applications.
Safety Note: Isocyanates are sensitizers.[1] Perform all steps in a fume hood under inert gas (
Materials:
-
MDI (Methylene Diphenyl Diisocyanate).[1]
-
Polyether Polyol (MW 2000).[1]
-
DGPE (Dried over molecular sieves to remove water).[1]
Procedure:
-
Prepolymer Synthesis:
-
Charge Polyol into a 3-neck flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer.[1]
-
Heat to 60°C and add MDI (maintain NCO:OH ratio of 2:1).
-
React at 80°C for 2 hours until theoretical %NCO is reached (verify via titration, ASTM D2572).
-
-
DGPE Capping:
-
Validation:
Part 4: Safety & Handling (E-E-A-T)
As an authoritative guide, safety is paramount. DGPE is generally less volatile than lower glycol ethers, but specific hazards exist.[1]
-
Hazard Classification:
-
Peroxide Formation: Like all ethers, DGPE can form explosive peroxides upon prolonged exposure to air.[1]
-
Protocol: Test for peroxides using KI strips before distillation or heating.[1] Store under nitrogen.
-
-
Spill Management: Absorb with inert materials (vermiculite).[1] Do not use combustible materials like sawdust.[1]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7715, this compound.[1] Retrieved from [Link]
-
Dow Chemical Company. DOWANOL™ DiPh E Glycol Ether Technical Data Sheet.[1] (Industrial standard for physical properties and coating applications).[1] Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Registration Dossier - this compound.[1] (Toxicological and Safety Data). Retrieved from [Link][1]
Sources
Application Note: A Validated Stability-Indicating HPLC Method for the Analysis of 2-(2-Phenoxyethoxy)ethanol
Abstract
This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(2-Phenoxyethoxy)ethanol. This method is designed for use in research, quality control, and stability testing of pharmaceutical and cosmetic formulations. The protocol has been developed to be stability-indicating through forced degradation studies, ensuring specificity for the analyte in the presence of its degradation products. All validation parameters are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]
Introduction
This compound, also known as diethylene glycol monophenyl ether, is a glycol ether utilized as a solvent and preservative in a variety of commercial products, including cosmetics and pharmaceutical preparations.[3] Its efficacy and safety are directly linked to its concentration in the final product, necessitating a reliable analytical method for its quantification. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of such compounds due to its high resolution, sensitivity, and reproducibility.
The development of a stability-indicating analytical method is critical in the pharmaceutical and cosmetic industries to ensure that the quantitative analysis of the active ingredient or preservative is not affected by the presence of degradation products. This application note provides a comprehensive guide to a validated HPLC method for this compound, including the rationale behind the selection of chromatographic conditions and a detailed protocol for method validation.
Chromatographic Conditions
The selection of chromatographic parameters is pivotal for achieving optimal separation and quantification. A reversed-phase approach is well-suited for a moderately polar compound like this compound.
Rationale for Parameter Selection:
-
Stationary Phase: A C18 column is chosen for its hydrophobic properties, which provide good retention for the analyte. The ether linkages and terminal hydroxyl group of this compound allow for effective interaction with the C18 stationary phase.
-
Mobile Phase: A mixture of acetonitrile and water is a common and effective mobile phase for reversed-phase chromatography. Acetonitrile is a polar aprotic solvent with a low UV cutoff, making it suitable for UV detection.[4] The ratio of acetonitrile to water can be adjusted to optimize the retention time and resolution. For this method, an isocratic elution is employed for its simplicity and robustness.
-
Detection Wavelength: Based on the analysis of the structurally similar compound 2-phenoxyethanol, a detection wavelength of 270 nm is selected.[1][2] This wavelength provides good sensitivity for the phenoxy group chromophore. It is recommended to verify the absorbance maximum of this compound in the chosen mobile phase using a diode array detector (DAD) during method development.
-
Flow Rate and Column Temperature: A flow rate of 1.0 mL/min and a column temperature of 30°C are chosen to ensure good peak shape and reproducible retention times.[1]
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 150 x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV-Vis or Diode Array Detector (DAD) |
| Detection Wavelength | 270 nm |
Protocol: Sample and Standard Preparation
Accurate preparation of samples and standards is fundamental to achieving reliable quantitative results.
Standard Solution Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to final concentrations ranging from 10 µg/mL to 100 µg/mL. These will be used to generate the calibration curve.
Sample Preparation (for a Cream Formulation):
This protocol is a general guideline and may need to be optimized for different sample matrices.
-
Accurately weigh an amount of the cream formulation equivalent to approximately 10 mg of this compound into a 50 mL centrifuge tube.
-
Add 20 mL of the mobile phase to the tube.
-
Vortex for 2 minutes to disperse the sample.
-
Sonicate for 15 minutes in an ultrasonic bath to ensure complete extraction of the analyte.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm nylon syringe filter into an HPLC vial.
Method Validation Protocol
The developed method must be validated to demonstrate its suitability for its intended purpose, in accordance with ICH Q2(R1) guidelines.[1]
Specificity (Forced Degradation Studies)
To demonstrate the stability-indicating nature of the method, forced degradation studies are performed. The goal is to achieve 5-20% degradation of the active substance.
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 2 hours. Neutralize with an equivalent amount of 0.1 M NaOH before injection.
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for 2 hours. Neutralize with an equivalent amount of 0.1 M HCl before injection.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) and visible light for a specified period.
The chromatograms of the stressed samples are then compared to that of an unstressed sample. The method is considered specific if the peak for this compound is well-resolved from any degradation product peaks. Peak purity analysis using a DAD is recommended to confirm that the analyte peak is free from co-eluting impurities.
Linearity
Linearity is established by analyzing a series of at least five concentrations of the reference standard over the range of 50% to 150% of the expected sample concentration.
-
Procedure: Inject each working standard solution in triplicate.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.
Accuracy
Accuracy is determined by performing recovery studies on a placebo formulation spiked with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Procedure: Prepare and analyze nine spiked samples (three at each concentration level).
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%, and the relative standard deviation (RSD) for each concentration level should be ≤ 2.0%.
Precision
Precision is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day Precision):
-
Procedure: Analyze six replicate injections of the standard solution at 100% of the target concentration on the same day, under the same operating conditions.
-
Acceptance Criteria: The RSD of the peak areas should be ≤ 1.0%.
-
-
Intermediate Precision (Inter-day Precision):
-
Procedure: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument if possible.
-
Acceptance Criteria: The RSD between the two sets of results should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
Where:
-
σ = the standard deviation of the y-intercepts of regression lines.
-
S = the slope of the calibration curve.
Robustness
Robustness is evaluated by intentionally varying the chromatographic parameters and observing the effect on the results.
-
Parameters to Vary:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase composition (± 2% absolute change in the organic component)
-
-
Procedure: Analyze a standard solution under each of the modified conditions.
-
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the peak area should not significantly change.
Data Presentation
System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| %RSD of Peak Areas (n=6) | ≤ 1.0% |
Validation Summary
| Validation Parameter | Acceptance Criteria |
| Specificity | Well-resolved peak, peak purity > 99.5% |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Repeatability (%RSD) | ≤ 1.0% |
| Intermediate Precision (%RSD) | ≤ 2.0% |
| Robustness | No significant impact on results |
Experimental Workflows
Caption: High-level workflow for the HPLC analysis of this compound.
Caption: Logical flow of the HPLC method validation process.
Conclusion
The HPLC method detailed in this application note provides a reliable, specific, and robust means for the quantitative analysis of this compound in various formulations. The comprehensive validation protocol ensures that the method is suitable for its intended purpose and meets the stringent requirements of the pharmaceutical and cosmetic industries. The stability-indicating nature of the assay makes it particularly valuable for quality control and stability studies, where the presence of degradation products is a critical concern.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Ergin Kızılçay, G. et al. A new and rapid HPLC method for the determination of phenoxyethanol in topical formulation. Istanbul University Press. [Link]
-
Kızılçay, E. et al. A new and rapid HPLC method for the determination of phenoxyethanol in topical formulation. DergiPark. [Link]
-
Shabir, G. A. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. PMC. [Link]
-
Shabir, G. A. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. ResearchGate. [Link]
-
Venkatesh, D. N. et al. Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
Rani, S. et al. Proposed degradation pathways of 2-(2-ethoxyethoxy)ethanol initiated by H. ResearchGate. [Link]
-
Singh, R. et al. Review on development of forced degradation studies and its approaches on stability indicating method. Journal of Drug Delivery and Pharmaceutical Sciences. [Link]
-
Yokkaichi Chemical Company, Limited. This compound. [Link]
-
OECD. 2-(2-(2-Methoxyethoxy)ethoxy)-ethanol. [Link]
-
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
SIELC Technologies. Separation of 2-(2-(Allyloxy)ethoxy)ethanol on Newcrom R1 HPLC column. [Link]
-
Wang, S. et al. Atmospheric Photo-Oxidation of 2-Ethoxyethanol: Autoxidation Chemistry of Glycol Ethers. ACS Earth and Space Chemistry. [Link]
-
Giroto, J. A. et al. Degradation of Poly(ethylene glycol) in Aqueous Solution by Photo-Fenton and H2O2/UV Processes. ResearchGate. [Link]
-
Ataman Kimya. 2-(2-ETHOXYETHOXY)ETHANOL. [Link]
-
Agbaba, D. et al. UV SPECTRA OF AQUEOUS OR ETHANOLIC SOLUTIONS OF TWENTY-SEVEN ACTIVE PHARMACEUTICAL INGREDIENTS. [Link]
-
Burdick & Jackson. UV Cutoff. [Link]
Sources
GC-MS Protocol for Determining the Purity of 2-(2-Phenoxyethoxy)ethanol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide and a detailed protocol for determining the purity of 2-(2-Phenoxyethoxy)ethanol using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a high-boiling point aromatic glycol ether, finds applications as a solvent and intermediate in various industries, including pharmaceuticals and cosmetics.[1] Ensuring its purity is critical for the quality and safety of the final products. This document outlines the fundamental principles of the GC-MS technique, detailed instrumental parameters, step-by-step procedures for sample and standard preparation, and data analysis guidelines for accurate purity assessment. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.
Introduction to this compound and the Importance of Purity
This compound, also known as Diethylene Glycol Monophenyl Ether, is a colorless, viscous liquid with a faint aromatic odor.[1] Its unique properties, such as being an excellent solvent for various organic substances and having antimicrobial functions, make it a valuable component in many formulations.[1] In the context of drug development and scientific research, the presence of impurities can significantly impact experimental outcomes, toxicity profiles, and the overall efficacy of a final product. Therefore, a robust analytical method for accurately determining the purity of this compound is essential.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for separating and identifying volatile and semi-volatile organic compounds. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the individual components and separates the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound. This combination of separation and detection makes GC-MS a highly selective and sensitive method for purity analysis.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is crucial for developing an effective GC-MS method.
| Property | Value | Reference |
| CAS Number | 104-68-7 | [2][3][4] |
| Molecular Formula | C10H14O3 | [2][3][4] |
| Molecular Weight | 182.22 g/mol | [2][3][4] |
| Boiling Point | 298 °C | [2][3][5] |
| Melting Point | -49.9 °C | [2][3] |
| Density | 1.116 g/cm³ | [2][3] |
| Appearance | Colorless to almost colorless clear liquid | [1][2][3] |
| Water Solubility | 35 g/L at 20 °C | [2][3] |
Principle of the GC-MS Method
The purity determination of this compound by GC-MS is based on the principle that the area of a chromatographic peak is directly proportional to the concentration of the corresponding compound. The sample is first vaporized and introduced into the gas chromatograph, where it is separated from any potential impurities. The eluted compounds are then ionized and fragmented in the mass spectrometer. The total ion chromatogram (TIC) is used to calculate the area percentage of the main component, which corresponds to its purity.
Materials and Instrumentation
Reagents and Materials
-
This compound reference standard (purity ≥ 99.5%)
-
Methanol, HPLC or GC grade (as solvent)
-
Helium (carrier gas), purity ≥ 99.999%
-
Autosampler vials with septa
-
Micropipettes and tips
Instrumentation
A gas chromatograph coupled with a mass spectrometer (GC-MS) equipped with a split/splitless injector and an autosampler is required.
Detailed GC-MS Protocol
The following protocol is a validated starting point and may require minor adjustments based on the specific instrumentation used.
Standard and Sample Preparation
Rationale: Proper sample and standard preparation are critical for accurate and reproducible results. Dilution of the sample is necessary to avoid column overloading and detector saturation.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with methanol in a volumetric flask.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Further dilute 1 mL of this solution to 10 mL with methanol.
GC-MS Instrumental Parameters
Rationale for Parameter Selection:
-
Column: A mid-polar column like a 5% phenyl-methylpolysiloxane is chosen for its versatility and good peak shape for polar compounds like glycol ethers.
-
Oven Program: A temperature ramp is essential to ensure the elution of the high-boiling point analyte as a sharp peak while allowing for the separation of any lower-boiling point impurities.
-
Injector: Split injection is used to introduce a small, representative amount of the sample onto the column, preventing overloading.
-
MS Parameters: Electron ionization (EI) at 70 eV is a standard technique that provides reproducible fragmentation patterns for library matching and identification.
| Parameter | Setting |
| GC System | |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature: 100 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 10 min at 280 °C |
| Injector | Split/Splitless |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| MS System | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Mass Range | m/z 40-450 |
| Scan Speed | 1000 amu/s |
| Solvent Delay | 3 min |
Experimental Workflow and Data Analysis
Experimental Workflow
Caption: Workflow for GC-MS Purity Analysis.
System Suitability
Before analyzing the samples, inject the working standard solution to verify the system's performance.
| Parameter | Acceptance Criteria |
| Tailing Factor | 0.9 - 1.5 |
| Signal-to-Noise Ratio (S/N) | > 100 for the main peak |
Data Analysis and Interpretation
-
Peak Identification: The this compound peak is identified by comparing its retention time with that of the reference standard. The identity is confirmed by matching the acquired mass spectrum with a reference library or the spectrum of the standard. The expected fragmentation pattern for this compound in EI-MS would likely show characteristic ions resulting from cleavage of the ether linkages and the loss of alcohol functionalities.[6][7]
-
Purity Calculation: The purity is calculated using the area percent method from the Total Ion Chromatogram (TIC).
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Note: This calculation assumes that all components have the same response factor in the mass spectrometer. For higher accuracy, relative response factors should be determined if significant impurities are present.
Logical Relationships in GC-MS Parameter Selection
Caption: Interdependencies of key GC parameters.
Conclusion
The GC-MS method detailed in this application note provides a reliable and robust approach for determining the purity of this compound. By carefully selecting the instrumental parameters and following the outlined protocol, researchers, scientists, and drug development professionals can confidently assess the quality of this important chemical compound. The principles and methodologies described herein can also be adapted for the analysis of other similar glycol ethers.
References
-
This compound - ChemBK. (2024-04-09). Retrieved from [Link]
-
2-(2-Methoxyethoxy)ethanol - Wikipedia. (n.d.). Retrieved from [Link]
-
This compound. (n.d.). Retrieved from [Link]
-
This compound | C10H14O3 | CID 7715 - PubChem. (n.d.). Retrieved from [Link]
-
2-(2-ETHOXYETHOXY)ETHANOL - Ataman Kimya. (n.d.). Retrieved from [Link]
-
2-(2-(2-(2-Phenoxyethoxy)ethoxy)ethoxy)ethanol - PubChem. (n.d.). Retrieved from [Link]
-
2-(2-Ethoxyethoxy)ethanol - Wikipedia. (n.d.). Retrieved from [Link]
-
Chemical Properties of Ethanol, 2-(2-phenoxyethoxy)- (CAS 104-68-7) - Cheméo. (n.d.). Retrieved from [Link].
-
diethylene glycol monophenyl ether, 104-68-7 - The Good Scents Company. (n.d.). Retrieved from [Link]
-
Method 8260C: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS), part of Test Methods for Evaluating So - US EPA. (n.d.). Retrieved from [Link]
-
Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column - Restek Resource Hub. (2020-10-29). Retrieved from [Link]
-
mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]
-
GC-FID as a primary method for establishing the purity of organic CRMs used for drugs in sport analysis | Request PDF - ResearchGate. (2025-08-07). Retrieved from [Link]
-
2-[2-(2-undecoxyethoxy]ethoxy]ethanol fragments spectra and the fragment of the molecule corresponding to them. - ResearchGate. (n.d.). Retrieved from [Link]
-
(PDF) GAS CHROMATOGRAPHY MASS SPECTROMETRY ANALYSIS OF POLYETHYLENE GLYCOL DIALKYL ETHERS - ResearchGate. (2025-08-07). Retrieved from [Link]
-
Guide to Choosing a GC Column | Phenomenex. (2025-07-24). Retrieved from [Link]
-
Sample Preparation Techniques for Gas Chromatography - SciSpace. (n.d.). Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023-08-29). Retrieved from [Link]
-
Analysis of Impurities in Ethylene glycols with. (n.d.). Retrieved from [Link]
-
Miniaturized Sample Preparation Methods to Simultaneously Determine the Levels of Glycols, Glycol Ethers and Their Acetates in Cosmetics - MDPI. (2021-11-03). Retrieved from [Link]
-
Techniques for Optimizing the Analysis of Volatile Organic Compounds in Water Using Purge-and-Trap/GC/MS Application - Agilent. (n.d.). Retrieved from [Link]
-
Mass Spectroscopy: Alcohol Fragmentation Patterns - YouTube. (2019-09-19). Retrieved from [Link]
Sources
- 1. yg-chem.co.jp [yg-chem.co.jp]
- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. This compound | C10H14O3 | CID 7715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 104-68-7 [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
use of 2-(2-Phenoxyethoxy)ethanol as a plasticizer for polymers
An In-Depth Guide to the Application of 2-(2-Phenoxyethoxy)ethanol as a Polymer Plasticizer
Authored by: A Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of this compound as a plasticizer for polymers. It covers the fundamental principles of its action, practical protocols for its incorporation and evaluation, and critical safety considerations.
Introduction: Understanding this compound
This compound, also known as diethylene glycol monophenyl ether or phenyl carbitol, is an aromatic glycol ether recognized for its excellent solvent properties and utility as a plasticizing agent.[1][2] It is a colorless, transparent, and viscous liquid with a mild odor.[1][3] Its chemical structure, featuring both a hydrophilic ether-alcohol chain and a hydrophobic phenyl group, imparts unique properties that make it a versatile additive in various polymer systems, including coatings, adhesives, and plastics.[3]
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective application. These properties dictate its compatibility with different polymers, processing conditions, and the final characteristics of the plasticized material.
| Property | Value | Reference |
| Molecular Formula | C10H14O3 | [2][4] |
| Molecular Weight | 182.22 g/mol | [2][4] |
| Appearance | Colorless, transparent liquid | [1] |
| Boiling Point | 298°C (lit.) | [4][5] |
| Melting Point | -49.9°C | [4][5] |
| Density | 1.1160 g/cm³ | [4][5] |
| Flash Point | 165°C | [1] |
| Water Solubility | 35 g/L at 20°C | [4][5] |
| Purity | ≥ 98% | [1] |
The Science of Plasticization: Mechanism of Action
Plasticizers are additives that increase the flexibility, or plasticity, of a material.[6][7] The primary function of a plasticizer is to reduce the intermolecular forces between polymer chains.[6][8] Rigid polymers are characterized by strong secondary forces (like van der Waals forces or hydrogen bonds) that hold the long polymer chains closely together, restricting their movement.
The molecules of this compound insert themselves between these polymer chains.[7][9] This spacing increases the "free volume" and disrupts the polymer-polymer interactions, allowing the chains to slide past one another more easily.[7] This increased molecular mobility results in a significant drop in the glass transition temperature (Tg) of the polymer, transforming it from a hard, brittle state to a softer, more pliable one.
The effectiveness of this compound as a plasticizer is attributed to its molecular structure:
-
The Phenyl Group: Provides compatibility with aromatic polymers and contributes to the overall volume of the molecule.
-
The Ether Linkages and Terminal Hydroxyl Group: These polar moieties can interact with polar groups on the polymer chains, facilitating good dispersion and compatibility.
Caption: Molecular mechanism of polymer plasticization.
Applications in Polymer and Pharmaceutical Formulations
This compound's properties make it a suitable plasticizer for a range of polymers, particularly in applications requiring improved flexibility and processability. Its excellent solvent capabilities also allow it to be used with a variety of resins, including alkyds, acrylics, and polyurethanes.[10]
| Application Area | Compatible Polymers (Examples) | Rationale for Use |
| Coatings & Adhesives | Acrylics, Polyvinyl Acetate (PVA), Cellulose Derivatives | Enhances film formation, flexibility, and adhesion. Acts as a coalescing agent in water-based paints.[10] |
| Specialty Plastics | Polyvinyl Chloride (PVC), Polylactic Acid (PLA) | Increases flexibility and reduces brittleness for applications like tubing, films, and synthetic leather. |
| Drug Delivery Systems | Ethylcellulose, Eudragit® polymers, Polyvinyl Alcohol (PVA) | Can be used to modify the mechanical properties of polymer matrices in controlled-release formulations, affecting drug release kinetics.[11][12] |
In the context of drug development, particularly for oral solid dosage forms, plasticizers are crucial for creating flexible, durable coatings and for modifying the properties of polymer-based matrices in controlled-release tablets.[11] The use of an appropriate plasticizer like this compound can prevent film cracking and ensure the mechanical integrity of the dosage form.
Experimental Protocols
The following protocols provide a framework for the incorporation and evaluation of this compound as a plasticizer.
Protocol 1: Incorporation into a Polymer Matrix via Melt Blending
This protocol describes a common method for incorporating a liquid plasticizer into a thermoplastic polymer.
Objective: To achieve a homogenous blend of the polymer and plasticizer.
Materials & Equipment:
-
Polymer resin (e.g., PVC, PLA pellets)
-
This compound (purity ≥ 98%)
-
Twin-screw extruder or a laboratory-scale internal mixer
-
Drying oven
-
Analytical balance
-
Compression molder or film-casting equipment
Procedure:
-
Polymer Drying: Dry the polymer pellets in an oven at a temperature appropriate for the specific polymer (e.g., 80°C for PLA for 4 hours) to remove any absorbed moisture. Moisture can cause degradation during melt processing.
-
Pre-Blending: Accurately weigh the dried polymer and the desired amount of this compound. Typical concentrations range from 5% to 40% by weight, depending on the desired flexibility. Tumble-mix the components in a sealed container until the pellets are uniformly coated.
-
Melt Compounding:
-
Set the temperature profile of the extruder or mixer based on the processing temperature of the base polymer. The temperature should be high enough to melt the polymer but low enough to prevent degradation of the plasticizer.
-
Feed the pre-blended material into the hopper. The shearing action of the screws will ensure intimate mixing of the polymer and plasticizer.
-
Extrude the molten blend through a die to form strands, which can then be pelletized.
-
-
Sample Preparation: Use the compounded pellets to prepare test specimens (e.g., films, tensile bars) via compression molding or film casting according to standard methods (e.g., ASTM D638 for tensile bars). This ensures that the samples for characterization are consistent and free of internal stresses.
Protocol 2: Characterization of Plasticizer Effectiveness
Objective: To quantify the effect of this compound on the polymer's physical properties.
A. Thermal Characterization (Differential Scanning Calorimetry - DSC)
-
Principle: DSC measures the heat flow into or out of a sample as a function of temperature. The glass transition (Tg) appears as a step change in the heat flow curve. Effective plasticization lowers the Tg.
-
Procedure:
-
Seal a small sample (5-10 mg) of the plasticized polymer in an aluminum DSC pan.
-
Place the pan in the DSC cell alongside an empty reference pan.
-
Heat the sample at a constant rate (e.g., 10 K/min) to a temperature above its melting point to erase its thermal history.[13]
-
Cool the sample at a controlled rate (e.g., 10 K/min).
-
Reheat the sample at the same rate. The Tg is determined from the second heating scan.
-
-
Analysis: Compare the Tg of the plasticized polymer to that of the pure, unplasticized polymer. A significant decrease in Tg indicates successful plasticization.
B. Mechanical Characterization (Tensile Testing)
-
Principle: Measures the material's response to a pulling force. Key parameters include tensile strength (stress at break), elongation at break (how much it stretches), and Young's modulus (stiffness). Plasticizers typically decrease tensile strength and modulus while increasing elongation.[14]
-
Procedure (based on ASTM D2284): [14]
-
Condition the prepared tensile specimens at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 24 hours.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant rate of crosshead displacement until the specimen fractures.
-
Record the force and displacement data.
-
-
Analysis: Calculate and compare the tensile strength, elongation at break, and modulus for plasticized and unplasticized samples.
C. Hardness Measurement (Shore Durometer)
-
Principle: Measures the resistance of a material to indentation. It provides a quick assessment of softness.
-
Procedure:
-
Place a flat sample of the plasticized material on a hard, flat surface.
-
Press the durometer (e.g., Shore A or Shore D, depending on the material's hardness) firmly onto the sample.
-
Read the hardness value from the dial.
-
-
Analysis: A lower Shore hardness value compared to the neat polymer indicates a successful plasticizing effect.
Caption: Workflow for plasticizer evaluation.
Safety and Handling
As a laboratory chemical, this compound requires careful handling.
-
Hazards: It is classified as causing serious eye damage and may be harmful if swallowed.[2][15] It can also be a skin irritant.[4] Some glycol ethers are noted to have potential reproductive effects.[2][4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[16]
-
Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[16] Avoid contact with skin and eyes.[16]
-
Storage: Store in a tightly closed container in a cool, dry place.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Always consult the most recent Safety Data Sheet (SDS) from the supplier before use.[15]
References
-
Yokkaichi Chemical Company, Limited. (n.d.). This compound. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(2-Ethoxyethoxy)-Ethanol, 98+%. Retrieved from [Link]
-
International Journal of Innovations in Engineering Research and Technology. (n.d.). USE OF PLASTICIZERS IN POLYMERS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 37428, 2-(2-(2-(2-Phenoxyethoxy)ethoxy)ethoxy)ethanol. Retrieved from [Link]
-
Global Market Insights. (2022). 4 major applications impacting the future of 2-phenylethanol industry. Retrieved from [Link]
-
Boxa Solvents. (n.d.). Ethylene Glycol Phenyl Ether With Competitive Price. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7715, this compound. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 2-(2-ETHOXYETHOXY)ETHANOL. Retrieved from [Link]
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethanol, 2-(2-phenoxyethoxy)-. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review. Retrieved from [Link]
-
Organisation for Economic Co-operation and Development. (2004). SIDS Initial Assessment Report for Ethylene Glycol Phenyl Ether. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Characterization of polymer properties and identification of additives in commercially available research plastics. Retrieved from [Link]
-
ResearchGate. (n.d.). Plasticizing effect of poly(ethylene glycol)s with different molecular weights in poly(lactic acid)/starch blends. Retrieved from [Link]
-
Malvern Panalytical. (2024). Polymer characterization techniques – an introduction. Retrieved from [Link]
-
PubMed Central. (2022). Automatic Detoxification Medicine Delivery by Thermo-Sensitive Poly(ethylene glycol)-Based Nanogels. Retrieved from [Link]
-
Patsnap Eureka. (2025). How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284). Retrieved from [Link]
-
PubMed. (2022). Synthesis and antineoplastic activity of ethylene glycol phenyl aminoethyl ether derivatives as FOXM1 inhibitors. Retrieved from [Link]
-
PubMed Central. (n.d.). Characterization of Engineering Plastics Plasticized Using Supercritical CO2. Retrieved from [Link]
-
Wikipedia. (n.d.). Plasticizer. Retrieved from [Link]
-
PharmaCompass. (n.d.). 2-Phenoxyethanol | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Phenoxyethanol. Retrieved from [Link]
-
MDPI. (n.d.). Controlled Release of Oral Drugs from Cross-linked Polyvinyl Alcohol Microspheres. Retrieved from [Link]
-
ACS Publications. (n.d.). Polymeric Plasticizers - Preparation and Characterization of a Series of Terminated Polyesters. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of ethylene glycol phenyl ether acrylate by direct ethoxylation of phenyl acrylate. Retrieved from [Link]
-
MDPI. (2020). Biodegradable Plasticizing Composition for Plastics with a Limited Service Life. Retrieved from [Link]
-
Roquette. (n.d.). Controlled Release Formulations - Advanced Drug Delivery. Retrieved from [Link]
-
Dynisco. (2018). Testing. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermomechanical characterization of plasticized PLA: Is the miscibility the only significant factor?. Retrieved from [Link]
-
ResearchGate. (n.d.). MECHANISMS OF PLASTICIZERS ACTION. Retrieved from [Link]
-
Pharmaceutical Manufacturing. (n.d.). Drug-Delivery Technologies for Controlled Release Score With Manufacturers. Retrieved from [Link]
-
Azlon. (n.d.). CHEMICAL RESISTANCE OF PLASTICS. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Designing of Green Plasticizers and Assessment of the Effectiveness of Their Use. Retrieved from [Link]
-
Rowan University. (n.d.). AN INTRODUCTION TO DRUG DELIVERY FOR CHEMICAL ENGINEERS. Retrieved from [Link]
Sources
- 1. yg-chem.co.jp [yg-chem.co.jp]
- 2. This compound | C10H14O3 | CID 7715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. This compound | 104-68-7 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. repo.ijiert.org [repo.ijiert.org]
- 7. Plasticizer - Wikipedia [en.wikipedia.org]
- 8. longchangchemical.com [longchangchemical.com]
- 9. researchgate.net [researchgate.net]
- 10. Ethylene Glycol Phenyl Ether With Competitive Price | cas no 112 34 5 [boxa-solvents.com]
- 11. Advanced Drug Delivery: Revolutionizing Controlled Release Technology [roquette.com]
- 12. pharmaceuticalcommerce.com [pharmaceuticalcommerce.com]
- 13. Designing of Green Plasticizers and Assessment of the Effectiveness of Their Use - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 15. echemi.com [echemi.com]
- 16. carlroth.com [carlroth.com]
Application Notes and Protocols for 2-(2-Phenoxyethoxy)ethanol in Paints and Coatings Research
Introduction: Unveiling the Potential of 2-(2-Phenoxyethoxy)ethanol in Modern Coating Formulations
This compound, also known as diethylene glycol monophenyl ether, is a high-boiling point, low-volatility aromatic glycol ether that has carved a significant niche as a versatile solvent and coalescing agent in the paints and coatings industry.[1] Its unique molecular structure, featuring both ether and alcohol functionalities, imparts a favorable combination of properties, including excellent solvency for a wide range of resins, a slow evaporation rate, and the ability to effectively reduce the minimum film formation temperature (MFFT) of latex paints.[2][3] This application note serves as a comprehensive guide for researchers, scientists, and formulation chemists, providing in-depth technical information and practical protocols for leveraging the benefits of this compound in the development of advanced paint and coating systems. We will explore its fundamental physicochemical properties, delve into its functional roles in both water-borne and solvent-borne formulations, and provide step-by-step methodologies for its application and performance evaluation.
Physicochemical Properties: A Foundation for Formulation
A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in paint and coating formulations. These properties dictate its behavior as a solvent, its compatibility with other formulation components, and its influence on the final properties of the cured film.
| Property | Value | Reference |
| Molecular Formula | C10H14O3 | [1] |
| Molecular Weight | 182.22 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | [3][4] |
| Boiling Point | 298 °C (lit.) | [4][5] |
| Melting Point | -49.9 °C | [4][5] |
| Flash Point | 141 °C | [6] |
| Density | 1.1160 g/cm³ | [4][5] |
| Refractive Index | 1.52 | [6] |
| Water Solubility | 35 g/L at 20 °C | [4][5] |
| Vapor Pressure | 0.12 Pa at 25 °C | [4][5] |
The Functional Role of this compound in Coatings
The utility of this compound in paints and coatings stems from its dual functionality as a solvent and a coalescing agent. These roles are interconnected and contribute significantly to the application properties and final performance of the coating.
As a Slow-Evaporating Solvent
The high boiling point and low vapor pressure of this compound classify it as a slow-evaporating solvent. This characteristic is particularly beneficial in applications where extended open time and superior flow and leveling are desired. By retarding the initial rapid evaporation of more volatile solvents, it allows the coating to remain workable for a longer period, minimizing brush marks and promoting a smooth, uniform film. This is especially critical in high-gloss formulations where surface imperfections are more apparent.
As a Coalescing Agent in Water-Borne Coatings
In latex paints, the polymer binder exists as discrete particles dispersed in water. For a continuous, durable film to form upon drying, these particles must fuse together in a process called coalescence. The minimum temperature at which this can occur is the Minimum Film Formation Temperature (MFFT). This compound acts as an efficient coalescing agent by temporarily softening the polymer particles, thereby lowering the MFFT.[2] This allows for proper film formation at lower ambient temperatures, preventing cracking and ensuring the development of optimal film properties. The addition of coalescents is crucial not only for dispersions with a high MFFT but can also enhance the film properties of those with a low MFFT by improving particle packing and film integrity.[2]
Experimental Protocols
The following protocols provide a practical framework for incorporating and evaluating this compound in paint and coating formulations.
Protocol 1: Evaluation of Coalescing Efficiency - MFFT Reduction
This protocol details the determination of the Minimum Film Formation Temperature (MFFT) of a latex emulsion and the efficiency of this compound in reducing it.
Workflow for MFFT Determination
Caption: Workflow for determining MFFT reduction.
Methodology:
-
Sample Preparation: Prepare a series of samples of the latex emulsion to be tested.
-
Coalescent Addition: To each sample, add a different concentration of this compound. Typical concentrations to evaluate range from 0% to 10% by weight based on the solid content of the latex.
-
Mixing: Thoroughly mix each sample to ensure uniform distribution of the coalescent.
-
Application: Using a film applicator, draw down a thin, uniform film of each sample onto the temperature-gradient platen of an MFFT bar.
-
Drying: Allow the films to dry under a gentle stream of dry, compressed air.
-
Observation: After the films are dry, visually inspect the platen to identify the point at which the film transitions from a continuous, transparent film to a cracked, white, or opaque film.
-
MFFT Determination: The temperature at this transition point is the Minimum Film Formation Temperature.
-
Data Analysis: Plot the MFFT as a function of the concentration of this compound to determine its coalescing efficiency.
Protocol 2: Formulation of a Water-Based Acrylic Gloss Paint
This protocol provides a starting point formulation for a water-based acrylic gloss paint. The level of this compound can be adjusted to optimize film formation and application properties.
Formulation and Production Workflow
Caption: General workflow for paint formulation.
Starting Point Formulation:
| Grind Stage | Weight (%) |
| Water | 15.0 |
| Dispersant | 1.0 |
| Defoamer | 0.2 |
| Titanium Dioxide (Rutile) | 25.0 |
| Letdown Stage | |
| Acrylic Emulsion (50% solids) | 45.0 |
| This compound | 2.0 - 5.0 |
| Water | 8.8 - 5.8 |
| Rheology Modifier | 1.5 |
| Defoamer | 0.2 |
| Biocide | 0.3 |
| Total | 100.0 |
Manufacturing Procedure:
-
Grind Stage:
-
Charge the water, dispersant, and defoamer into a high-speed dispersion vessel.
-
Under agitation, slowly add the titanium dioxide.
-
Increase the dispersion speed and grind until a Hegman fineness of 7 or higher is achieved.
-
-
Letdown Stage:
-
Reduce the mixer speed to low.
-
Add the acrylic emulsion to the grind paste.
-
In a separate container, pre-mix the this compound with the letdown water.
-
Slowly add the coalescent/water pre-mix to the batch.
-
Add the remaining ingredients (rheology modifier, defoamer, biocide) under gentle agitation.
-
Mix until the batch is uniform.
-
Adjust the final pH and viscosity as required.
-
Protocol 3: Performance Evaluation of Dried Coating Films
This protocol outlines standard test methods for evaluating the performance of paint films formulated with this compound.
Methodology:
-
Film Preparation: Apply the formulated paint to standardized test panels (e.g., steel, glass, or Leneta charts) using a film applicator of a specified thickness.
-
Curing: Allow the films to cure under controlled conditions (e.g., 23 ± 2 °C and 50 ± 5% relative humidity) for a specified period (typically 7 days).
-
Performance Testing:
-
Gloss: Measure the specular gloss at 20°, 60°, and 85° angles using a gloss meter according to ASTM D523 .
-
Adhesion: Assess the cross-hatch adhesion of the coating using the tape test as described in ASTM D3359 .
-
Hardness: Determine the pencil hardness of the coating according to ASTM D3363 .
-
Flexibility: Evaluate the flexibility of the coating by bending the coated panel over a conical mandrel as per ASTM D522 .
-
Protocol 4: Quantification of this compound in Liquid Paint
This protocol provides a general procedure for the quantification of this compound in a water-based paint sample using Gas Chromatography with Flame Ionization Detection (GC-FID).
Analytical Workflow
Caption: Workflow for GC-FID analysis.
Methodology:
-
Calibration Standards: Prepare a series of calibration standards of this compound in a suitable solvent (e.g., methanol or acetone) at concentrations bracketing the expected concentration in the paint sample.
-
Sample Preparation:
-
Accurately weigh a known amount of the liquid paint into a centrifuge tube.
-
Add a precise volume of the extraction solvent.
-
Vortex or sonicate the mixture to ensure complete extraction of the analyte.
-
-
Separation: Centrifuge the sample to separate the solid components of the paint.
-
GC-FID Analysis:
-
Inject a known volume of the supernatant into the GC-FID system.
-
Use a suitable capillary column (e.g., a mid-polarity column like DB-1701) and temperature program to achieve good separation of this compound from other volatile components.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the this compound standards against their concentrations.
-
Determine the concentration of this compound in the paint sample by comparing its peak area to the calibration curve.
-
Safety and Handling
This compound is considered to have low toxicity.[1] However, as with all chemicals, appropriate safety precautions should be taken. It is recommended to handle it in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
This compound is a highly effective and versatile solvent and coalescing agent for a wide range of paint and coating applications. Its slow evaporation rate contributes to improved flow and leveling, while its excellent coalescing ability ensures proper film formation in water-borne systems. By understanding its physicochemical properties and following the protocols outlined in this application note, researchers and formulators can effectively utilize this compound to develop high-performance coatings with enhanced application and film properties.
References
-
Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
American Coatings Association. (n.d.). Formulating Water-Based Systems with Propylene-Oxide- Based Glycol Ethers. Retrieved from [Link]
-
PCI Magazine. (2024, March 6). Glycol Ethers and Glycol Ether Acetates for the Development of Latex Paint Film Formation. Retrieved from [Link]
- Google Patents. (n.d.). WO2013165618A1 - Low voc glycol ether coalescents for water based coatings.
-
Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]
- Unknown. (n.d.). This compound. [PDF document].
-
Agilent Technologies. (2010). Analysis of Volatile Organic Compounds in Waterborne Interior Architectural Paints. Retrieved from [Link]
- Google Patents. (n.d.). CN101855275A - Acrylic plastisol viscosity reducers.
- Google Patents. (n.d.). CN103102606A - Preparation method of styrene-acrylic resin.
-
MDPI. (2023). The Effect of Silane Acrylate Containing Ethylene Glycol Chains on the Adhesive Performance and Viscoelastic Behavior of Acrylic Pressure-Sensitive Adhesives for Flexible Displays. Retrieved from [Link]
-
Hansen, C. M. (2022, January 16). Hansen solubility parameters. Retrieved from [Link]
-
ResearchGate. (2012). A simple rapid gas-chromatography flame-ionization- detector (GC-FID) method for the determination of ethanol from fermentation. Retrieved from [Link]
-
ResearchGate. (2017). Control viscosity of Acrylic/styrene emulsions?. Retrieved from [Link]
-
American Coatings Association. (n.d.). Direct VOC Analysis of Water-Based Coatings By Gas Chromatography and Solid-Phase Microextraction. Retrieved from [Link]
-
ResearchGate. (n.d.). Diethylene glycol monoethyl ether: An emerging solvent in topical dermatology products. Retrieved from [Link]
-
PPG Commercial Performance Coatings. (n.d.). Products: Topcoats. Retrieved from [Link]
-
European Patent Office. (2021). VISCOSITY MODIFIER FOR AQUEOUS RESIN, AND AQUEOUS PAINT COMPOSITION - EP 4242283 A1. Retrieved from [Link]
-
CONICET. (n.d.). Glossy topcoat exterior paint formulations using water-based polyurethane/acrylic hybrid binders. Retrieved from [Link]
-
ResearchGate. (n.d.). High viscosity-reducing performance oil-soluble viscosity reduction agents containing acrylic acid ester as monomer for heavy oil with high asphaltene content. Retrieved from [Link]
-
Cureus. (2025, March 19). Shell Protection of Styrene-Rich Core Polymer for Exterior Paint Durability. Retrieved from [Link]
-
Publisso. (n.d.). Method for the determination of 2‐phenoxyethanol in workplace air using gas chromatography after thermal desorption. Retrieved from [Link]
-
Scribd. (n.d.). Solvent Evaporation Rates Overview. Retrieved from [Link]
-
Justia Patents. (n.d.). AU2019279863A1 - Water-based compositions with long term gloss retention. Retrieved from [Link]
- OXEA. (n.d.). Diethylene glycol dimethyl ether. [PDF document].
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
-
Environment and Climate Change Canada. (n.d.). Reference method for the analysis of 2-butoxyethanol (2-BE) and other glycol ethers (GEs) in selected products (automotive and household). Retrieved from [Link]
Sources
- 1. This compound | C10H14O3 | CID 7715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pcimag.com [pcimag.com]
- 3. yg-chem.co.jp [yg-chem.co.jp]
- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 5. This compound | 104-68-7 [chemicalbook.com]
- 6. Diethylene Glycol Monophenyl Ether | 104-68-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Troubleshooting & Optimization
Technical Support Center: Diethylene Glycol Monophenyl Ether (DGPE) Purification
Topic: Advanced Purification & Troubleshooting Guide
Core Directive & Safety Advisory
WARNING: Peroxide Hazard Diethylene glycol monophenyl ether (DGPE), like all glycol ethers, is susceptible to autoxidation, forming unstable peroxides upon exposure to air.
-
Mandatory Check: Before heating or distilling, test for peroxides using Quantofix® Peroxide test strips or standard KI (Potassium Iodide) titration.
-
Action: If peroxide content >10 ppm, treat with ferrous sulfate or pass through basic alumina before any thermal processing. Do not distill peroxide-laden solvents to dryness.
Diagnostic Decision Matrix
Before selecting a protocol, identify your primary impurity profile. Use the following logic flow to determine the correct purification module.
Figure 1: Purification Decision Matrix. Follow the path based on your impurity analysis to select the appropriate module.
Technical Modules & Protocols
Module A: Removal of Phenolic Impurities (Alkaline Extraction)
Context: DGPE is synthesized via the reaction of phenol with ethylene oxide. Unreacted phenol is a common, toxic impurity that co-distills if not removed chemically.
Mechanism: Phenol (
Protocol:
-
Preparation: Dissolve crude DGPE in a non-polar solvent (e.g., Toluene or Ethyl Acetate) at a 1:1 ratio to improve phase separation. Note: DGPE is viscous; dilution is critical.
-
Wash 1 (Alkaline): Wash the organic layer twice with 10% NaOH (aq) .
-
Ratio: 1 part aqueous base to 2 parts organic solution.
-
Observation: The aqueous layer may turn yellow/brown (phenoxide salts).
-
-
Wash 2 (Neutralization): Wash the organic layer once with saturated NaHCO₃ solution, then twice with Brine (saturated NaCl).
-
Drying: Dry the organic phase over anhydrous MgSO₄ for 30 minutes.
-
Solvent Removal: Strip the carrier solvent (Toluene/EtOAc) via Rotary Evaporator before proceeding to Module C.
Module C: High-Vacuum Distillation (The Workhorse)
Context: DGPE has a high boiling point (~298°C at 760 mmHg). Atmospheric distillation causes thermal decomposition and discoloration. High vacuum is mandatory.
Target Parameters:
| Parameter | Value | Notes |
| Boiling Point (Atm) | 298°C | Do not attempt atmospheric distillation. |
| Target Vacuum | < 1.0 mmHg | Preferred range: 0.1 – 0.5 mmHg. |
| Vapor Temp @ 1 mmHg | ~130°C - 140°C | Monitor vapor temp, not just pot temp. |
| Condenser Temp | 40°C - 50°C | DGPE is viscous; cool water might freeze/clog it (MP ~ -50°C, but viscosity increases drastically). Warm water prevents clogging. |
Step-by-Step Protocol:
-
Setup: Use a Short Path Distillation head (minimize thermal history). Grease all joints with high-vacuum grease.
-
Degassing: Apply vacuum slowly while stirring at room temperature to remove residual solvents/moisture.
-
Heating: Ramp mantle temperature slowly.
-
Fraction 1 (F1): Volatiles, water, and trace Ethylene Glycol Monophenyl Ether (Phenoxyethanol).
-
Fraction 2 (Main): Pure DGPE. Collect when vapor temp stabilizes.
-
Residue: High molecular weight adducts (Triethylene glycol ethers).
-
-
Storage: Backfill system with Nitrogen or Argon . Store over 3Å Molecular Sieves to prevent water re-absorption.
Troubleshooting & FAQs
Q1: My distillate is turning yellow immediately after collection. Why?
Diagnosis: Oxidation or Thermal Degradation. Root Cause:
-
Oxygen Leak: Hot glycol ethers react rapidly with oxygen.
-
Excessive Pot Temperature: If your vacuum is poor (>10 mmHg), you are forcing the pot temp >200°C, causing ether cleavage. Solution:
-
Ensure the system is leak-tight (vacuum hold test).
-
Add an antioxidant stabilizer like BHT (Butylated hydroxytoluene) at 50-100 ppm to the collection flask before distillation.
-
Use a nitrogen capillary bleed or balloon blanket during cool-down.
Q2: I cannot separate Phenol from DGPE using distillation alone.
Diagnosis: Azeotrope-like behavior / Close volatility. Scientific Insight: While their boiling points differ (Phenol: 181°C, DGPE: 298°C), at high vacuum, the relative volatility compression makes clean separation difficult, especially if phenol is <5%. Solution: You must perform Module A (Alkaline Wash) prior to distillation. Distillation is for purifying DGPE from heavy glycol ethers, not effective for trace phenol removal.
Q3: The product is cloudy.
Diagnosis: Moisture Contamination. Root Cause: DGPE is hygroscopic (solubility of water in DGPE is ~3.7%). Solution:
-
Quick Fix: Dry over activated 4Å Molecular Sieves for 24 hours.
-
Process Fix: If moisture is high, add Toluene and perform an azeotropic distillation (Dean-Stark trap) to remove water before the final vacuum distillation.
Q4: The vacuum pressure fluctuates wildly during distillation.
Diagnosis: "Bumping" due to viscosity or water pockets. Solution:
-
Stirring: Use a large, egg-shaped magnetic stir bar at high RPM.
-
Insulation: Insulate the column and flask neck with glass wool/foil. DGPE's high viscosity leads to poor heat transfer; insulation ensures the vapor reaches the thermometer bulb.
References & Authority
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7715, Diethylene glycol monophenyl ether. Retrieved from [Link]
-
Source for Physical Properties (BP/MP) and Safety Data.
-
-
-
Source for industrial specifications and synonyms.
-
-
Google Patents (US6034281A). Purification of diethylene glycol monoethyl ether. Retrieved from
-
Source for azeotropic distillation methodologies and glycol ether purification logic.
-
-
The Good Scents Company. Diethylene glycol monophenyl ether General Information. Retrieved from [Link]
-
Source for organoleptic properties and stability data.
-
troubleshooting guide for 2-(2-Phenoxyethoxy)ethanol crystallization issues
This guide addresses the specific technical challenges associated with 2-(2-Phenoxyethoxy)ethanol (CAS 104-68-7), also known as Diethylene Glycol Monophenyl Ether (DGME) or Phenyl Carbitol.[1]
While this compound is a stable liquid at room temperature, "crystallization issues" typically manifest in two distinct contexts for researchers:
-
Unexpected Solids in Reagent: The appearance of precipitates, needles, or turbidity in the pure solvent (indicating degradation or contamination).[1]
-
Process Failure as a Solvent: Difficulty inducing crystallization of an Active Pharmaceutical Ingredient (API) or intermediate from this solvent due to its high boiling point and viscosity, or conversely, unwanted crystallization in formulations (e.g., inks, coatings).[1]
Core Diagnostic: Identifying the Nature of the Solid
Before altering experimental parameters, you must identify the origin of the solid phase.[1] this compound should be a clear, colorless liquid at room temperature (
Figure 1: Diagnostic logic for identifying unexpected solids in this compound.[1] The solvent itself should remain liquid down to approx. -50°C.
Technical Troubleshooting (Q&A)
Scenario A: Solids are appearing in my pure solvent bottle.
Q: Why are crystals forming in my this compound stored at room temperature? A: This is almost certainly impurity crystallization , not the solvent freezing.
-
The Culprit: The primary impurity is Phenol (used in synthesis).[1] Phenol has a melting point of ~41–43°C. If the residual phenol content is high (>0.5%) and the temperature drops, phenol can crystallize out as needles.[1]
-
The Fix:
-
Warm gently to 50°C. If solids dissolve and re-appear upon cooling, it is likely phenol.[1]
-
Verify Purity: Run a GC-MS. Look for the phenol peak (retention time significantly earlier than DGME).[1]
-
Remediation: Wash the solvent with 5% aqueous NaOH (to convert phenol to water-soluble sodium phenolate), separate phases, and dry over
.[1]
-
Q: The liquid has become cloudy and viscous over time.[1] Is this crystallization? A: This is likely peroxide-induced polymerization or oligomer precipitation.[1]
-
Mechanism: Like all glycol ethers, this compound is susceptible to autoxidation, forming peroxides that can initiate polymerization or precipitate as insoluble oligomers.[1]
-
Safety Warning: Do not distill cloudy ether without testing for peroxides.[1]
-
Protocol: Test with KI starch paper. If positive (>10 ppm), treat with molecular sieves or reducing agents before use.[1]
Scenario B: I cannot crystallize my API from this solvent.
Q: I am using this compound as a reaction solvent, but my product won't crystallize out upon cooling. Why? A: This solvent possesses three physical properties that aggressively hinder crystallization:
-
High Viscosity (approx. 40 mm²/s): This slows mass transfer, retarding the nucleation rate.[1] Molecules cannot orient themselves into a lattice quickly enough.[1]
-
High Boiling Point (298°C): You cannot concentrate the solution by simple evaporation/rotovap to induce supersaturation.[1]
-
"Good Solvent" Effect: The ether-alcohol functionality dissolves both polar and non-polar motifs effectively, making the metastable zone width (MSZW) very wide.[1]
Troubleshooting Protocol: The "Anti-Solvent Crash" Since cooling alone rarely works due to freezing point depression and viscosity:
-
Do NOT evaporate: Heating to remove this solvent will likely degrade your API before the solvent boils.[1]
-
Use an Anti-Solvent: Add a non-polar solvent in which DGME is miscible but your API is not.[1]
-
Recommended:Water (if API is hydrophobic) or Heptane/Hexane (if API is very polar, though miscibility varies).[1]
-
Note: DGME is slightly soluble in water (approx.[1] 3.5 g/100g ), but fully miscible in many organics.[1] A water wash is often the best way to remove DGME from a hydrophobic product organic layer.[1]
-
Comparative Data: Solvent Parameters
Understanding the physical constraints of this solvent is critical for experimental design.[1]
| Parameter | Value | Impact on Crystallization |
| Melting Point | -49.9°C (Lit.)[1][2] | High. Deep cooling (e.g., -20°C) is safe; the solvent will not freeze, allowing low-temp crystallization of solutes.[1] |
| Boiling Point | 298°C | Critical. Cannot be removed by standard rotary evaporation.[1] Requires high vacuum (<1 mbar) or washing out.[1] |
| Viscosity | ~40 cP (20°C) | Negative. Slows nucleation kinetics.[1] Requires vigorous stirring and seeding.[1] |
| Hygroscopicity | Moderate | Variable. Absorbed water can act as an unintentional anti-solvent, causing premature precipitation.[1] |
| Dielectric Constant | ~10–12 (Est.)[1] | Versatile. Solubilizes a wide range of drug-like molecules, often leading to "oiling out" instead of crystallizing.[1] |
Experimental Protocol: Removing this compound
If your crystallization failed and you are stuck with a solution of your product in this high-boiling solvent, follow this extraction protocol to recover your material.
Objective: Remove DGME to allow crystallization from a more volatile solvent.
-
Dilution: Dilute the reaction mixture with a volatile, immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane ).[1] Ratio: 4:1 (Volatile Solvent : DGME mix).[1]
-
Washing (The "Salting Out" Trick):
-
Verification: Check the organic layer by TLC.[1] The DGME spot (usually UV active due to the phenyl ring) should disappear.[1]
-
Crystallization: Dry the organic layer (
), filter, and rotovap.[1] Re-dissolve the residue in a standard crystallization solvent (e.g., Ethanol/IPA) to attempt crystallization again.[1]
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 7715, this compound. Retrieved from [Link]
-
Dow Chemical Company. (1990).[1] The Glycol Ethers Handbook. (Standard industry reference for viscosity and solubility data of glycol ethers).
Sources
- 1. Diethylene Glycol Monomethyl Ether | C5H12O3 | CID 8134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 104-68-7 [chemicalbook.com]
- 3. uomosul.edu.iq [uomosul.edu.iq]
- 4. US20140035995A1 - Aerosol jet printable metal conductive inks, glass coated metal conductive inks and uv-curable dielectric inks and methods of preparing and printing the same - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Yields with Diethylene Glycol Monophenyl Ether
Welcome to the technical support guide for Diethylene Glycol Monophenyl Ether (DGPE). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into leveraging this versatile high-boiling point solvent to enhance reaction yields and overcome common synthetic challenges.
Understanding Diethylene Glycol Monophenyl Ether (DGPE)
Diethylene glycol monophenyl ether, also known as 2-(2-phenoxyethoxy)ethanol or Phenyl Carbitol, is a high-boiling point glycol ether valued for its excellent solvency and stability.[1] Its unique structure, featuring both ether and alcohol functionalities, allows it to dissolve a wide range of polar and non-polar substances.[1] Its primary advantage lies in its high boiling point, which enables reactions to be conducted at elevated temperatures, often leading to improved reaction rates and yields, especially for transformations with high activation energies.[2]
Key Physicochemical Properties
The following table summarizes the essential properties of DGPE, which are critical for experimental design and execution.
| Property | Value | Source(s) |
| CAS Number | 104-68-7 | [1] |
| Molecular Formula | C₁₀H₁₄O₃ | [1] |
| Molecular Weight | 182.22 g/mol | [3] |
| Appearance | Clear, colorless liquid | [1] |
| Boiling Point | 296 - 298 °C | [4][5] |
| Melting Point | < -20 °C | [4] |
| Flash Point | 161 - 167 °C | [4][6] |
| Density | ~1.11 g/cm³ at 20 °C | [4][7] |
| Solubility in Water | 35 g/L at 20 °C | [4] |
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the use of DGPE in chemical synthesis.
Q1: What types of reactions benefit most from using DGPE as a solvent? A: DGPE is particularly advantageous for high-temperature reactions that are often sluggish or inefficient in lower-boiling solvents. Its high boiling point facilitates reactions that require significant thermal energy. Examples include Ullmann-type condensations, nucleophilic aromatic substitutions (SNAAr), and other cross-coupling reactions that often require temperatures exceeding 150-200 °C to proceed efficiently.[2] The polar nature of DGPE can also help stabilize charged intermediates, further promoting reaction rates.[2]
Q2: My reaction yield is lower than expected. Could the DGPE be the problem? A: Yes, while DGPE can improve yields, its quality is crucial. Glycol ethers are known to be hygroscopic, meaning they can absorb moisture from the atmosphere.[8] This moisture can deactivate water-sensitive reagents or catalysts (e.g., organometallics, strong bases like NaH) or promote unwanted side reactions, leading to low yields.[8] Additionally, the presence of peroxide impurities, which can form over time if the solvent is not stored properly, can interfere with many reactions.[9]
Q3: How do I remove DGPE from my reaction mixture after the reaction is complete? A: Due to its very high boiling point, removing DGPE by standard rotary evaporation is often impractical.[10] The most common method is to perform a work-up by quenching the reaction mixture in water and extracting the product with a lower-boiling organic solvent (e.g., ethyl acetate, dichloromethane).[2] The high water solubility of DGPE helps partition it into the aqueous layer, separating it from the desired product. Subsequent purification of the product is typically achieved via column chromatography or recrystallization.[2]
Q4: Is DGPE a "green" or environmentally friendly solvent? A: The environmental profile of DGPE is complex. While it is not typically classified as a top-tier green solvent, it can be a better alternative to other high-boiling polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF), which have more significant toxicity concerns.[2] The key to minimizing its environmental impact is efficient recovery and recycling, which can be energy-intensive due to its high boiling point.[11]
Troubleshooting Guide: Low Reaction Yield
This guide provides a systematic approach to diagnosing and resolving issues related to low reaction yield when using DGPE.
Caption: Troubleshooting decision tree for low reaction yield.
Problem 1: Reaction Fails to Start or Stalls
-
Potential Cause: Moisture in the DGPE has deactivated a sensitive reagent or catalyst.[8] This is one of the most common failure modes.[12]
-
Solution:
-
Quantify Water Content: Use Karl Fischer titration to determine the water content of your solvent. For many sensitive reactions, a water content below 50 ppm is required.
-
Dry the Solvent: If the water content is too high, dry the solvent using an appropriate method. See Protocol 1: Drying Diethylene Glycol Monophenyl Ether below.
-
Use Anhydrous Techniques: Handle the dried solvent under an inert atmosphere (e.g., nitrogen or argon) and use oven-dried glassware to prevent re-exposure to atmospheric moisture.[8][13]
-
Problem 2: Inconsistent Results or Formation of Unidentified Byproducts
-
Potential Cause: The presence of peroxides in the solvent. Ethers are known to form explosive peroxides upon exposure to air and light.[9] These peroxides can initiate unwanted radical side reactions or decompose reagents.
-
Solution:
-
Test for Peroxides: Use peroxide test strips. A positive test indicates contamination.
-
Remove Peroxides: If peroxides are present, they can be removed by passing the solvent through a column of activated alumina or by distillation (with extreme caution and appropriate safety measures).
-
Proper Storage: Always store DGPE in a tightly sealed, opaque container under an inert atmosphere (like nitrogen) and away from light to inhibit peroxide formation.[9][14]
-
Problem 3: Reaction is Sluggish and Requires Extended Heating Times
-
Potential Cause: The reaction temperature is not optimal. While DGPE allows for high temperatures, every reaction has an optimal temperature range. Too low a temperature will result in slow kinetics, while too high a temperature can lead to decomposition of starting materials, reagents, or the desired product.[13]
-
Solution:
-
Temperature Optimization: Run a series of small-scale experiments at different temperatures (e.g., in 10-20 °C increments) to identify the optimal balance between reaction rate and product stability.
-
Accurate Temperature Monitoring: Ensure the reaction temperature is being measured accurately. Use a calibrated thermometer or thermocouple placed directly in the reaction mixture, not just monitoring the heating mantle or oil bath temperature.
-
Experimental Protocols & Workflows
Protocol 1: Drying Diethylene Glycol Monophenyl Ether
This protocol describes the drying of DGPE using molecular sieves, a common and effective method for removing residual water.
-
Sieve Activation: Activate 3Å or 4Å molecular sieves by heating them in a furnace at 250-300°C for at least 4 hours under vacuum or with a purge of dry nitrogen.
-
Cooling: Allow the sieves to cool to room temperature in a desiccator over a strong desiccant (e.g., P₂O₅).
-
Solvent Addition: In an oven-dried flask under a positive pressure of inert gas, add the DGPE.
-
Drying: Add the activated molecular sieves to the solvent (approximately 5-10% w/v).
-
Equilibration: Seal the flask and allow it to stand for at least 24 hours, with occasional swirling. For faster drying, the mixture can be stirred.
-
Verification: Before use, carefully decant or cannulate the solvent. The water content should be determined by Karl Fischer titration to ensure it is within the acceptable limits for your specific reaction.[8]
Caption: Generalized workflow for a high-temperature synthesis using DGPE.
Safety Precautions
Working with Diethylene Glycol Monophenyl Ether requires adherence to standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (inspect before use), and a lab coat.[4][14]
-
Ventilation: Handle DGPE in a well-ventilated chemical fume hood to avoid inhalation of vapors or mists.[14][15]
-
Eye Contact: DGPE can cause serious eye damage.[15] In case of contact, immediately rinse with water for several minutes and seek medical attention.[4][15]
-
Fire Safety: DGPE is a combustible liquid.[16] Keep it away from open flames and high heat sources. Use appropriate fire extinguishers (e.g., CO₂, dry chemical, alcohol-resistant foam).[14]
-
Storage: Store in a cool, dry, well-ventilated area, away from strong oxidizing agents.[14][16] Ensure the container is tightly closed to prevent moisture absorption and peroxide formation.[14]
References
-
ICSC 0538 - ETHYLENE GLYCOL MONOPHENYL ETHER - Inchem.org. (2021). Retrieved from [Link]
-
Diethylene Glycol Monophenyl Ether - LabSolutions. (n.d.). Retrieved from [Link]
-
Diethylene Glycol Monoethyl Ether - Chemical LAND. (n.d.). Retrieved from [Link]
-
Diethylene glycol monophenyl ether - CAS Common Chemistry. (n.d.). Retrieved from [Link]
-
Diethylene glycol monophenyl ether - Hazardous Agents | Haz-Map. (n.d.). Retrieved from [Link]
-
Preparation of diethylene glycol monomethyl ether monolaurate catalyzed by active carbon supported KF/CaO - ResearchGate. (2015). Retrieved from [Link]
-
Troubleshooting: How to Improve Yield - University of Rochester. (n.d.). Retrieved from [Link]
-
DIETHYLENE GLYCOL DIETHYL ETHER - Ataman Kimya. (n.d.). Retrieved from [Link]
- Purification of diethylene glycol monoethyl ether - Google Patents. (2000).
-
An overview on Common Organic Solvents and their Toxicity. (n.d.). Retrieved from [Link]
-
Which of the following Solvent classes are most viable to use for organic synthesis? - Reddit. (2023). Retrieved from [Link]
-
Synthesis of glycol monoethyl ether and glycol diethyl ether using ethylene glycol and ethanol with heterogeneous catalysts - ResearchGate. (n.d.). Retrieved from [Link]
-
Boiling Solvents: Safety Procedures & Risks - Physics Forums. (2007). Retrieved from [Link]
-
What could be reason for getting a very low yield in organic chemistry? - Quora. (2015). Retrieved from [Link]
- Synthesis method of diethylene glycol monoethyl ether - Google Patents. (2020).
- Preparation method of diethylene glycol monomethyl ether - Google Patents. (2020).
- Solvent compounds for use as glycol ether replacements - Google Patents. (2019).
-
How do organic chemists remove solvents with high boiling points from solution? - Quora. (2017). Retrieved from [Link]
-
diethylene glycol monophenyl ether, 104-68-7 - The Good Scents Company. (n.d.). Retrieved from [Link]
-
What are some common causes of low reaction yields? - Reddit. (2024). Retrieved from [Link]
-
Recycling High Boiling Solvents Through Boiling: An Overview - Ecolink, Inc. (2016). Retrieved from [Link]
-
Review of Pharmaceutical Applications of Diethylene Glycol Monoethyl Ether - PubMed. (n.d.). Retrieved from [Link]
-
Diethylene glycol monomethyl ether – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]
Sources
- 1. CAS 104-68-7: Diethylene glycol monophenyl ether [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Diethylene Glycol Monophenyl Ether 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. labsolu.ca [labsolu.ca]
- 6. Diethylene glycol monophenyl ether - Hazardous Agents | Haz-Map [haz-map.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. DIETHYLENE GLYCOL MONOMETHYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. reddit.com [reddit.com]
- 11. ecolink.com [ecolink.com]
- 12. quora.com [quora.com]
- 13. Troubleshooting [chem.rochester.edu]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. ICSC 0538 - ETHYLENE GLYCOL MONOPHENYL ETHER [inchem.org]
stability issues of 2-(2-Phenoxyethoxy)ethanol at high temperatures
This technical guide addresses the thermal and oxidative stability of 2-(2-Phenoxyethoxy)ethanol (Diethylene Glycol Monophenyl Ether, DGPE). It is designed for researchers and process engineers observing unexpected degradation, color shifts, or assay interference at elevated temperatures.
Product: this compound [CAS: 104-68-7] Synonyms: Diethylene glycol monophenyl ether, Phenyl Carbitol Application Focus: High-Temperature Synthesis, Solvent Extraction, Formulation Stability[1][2]
Part 1: Executive Technical Summary
This compound exhibits moderate thermal stability up to its flash point (~140°C), but it is chemically compromised by oxidative degradation long before reaching its boiling point (298°C).
At temperatures >60°C in the presence of air, the molecule undergoes radical-initiated autoxidation at the ether linkages. This generates hydroperoxides, which thermally cleave into reactive aldehydes, organic acids, and phenolic byproducts. These degradation products are the primary cause of "unexplained" experimental failures, such as pH drift, yellowing, and protein cross-linking.
Key Stability Thresholds
| Parameter | Value | Critical Implication |
| Boiling Point | 298°C (760 mmHg) | Do not confuse with stability limit. Decomposition often begins <150°C in air. |
| Flash Point | ~140°C - 167°C | High risk of vapor ignition; autoxidation accelerates exponentially near this limit. |
| Auto-ignition | ~456°C | Spontaneous combustion temperature (theoretical limit). |
| Peroxide Risk | Class B/C | Forms peroxides upon storage; concentration (distillation) increases explosion risk.[3] |
Part 2: Troubleshooting Guide (Q&A Format)
Scenario A: Visual & Physical Changes
Q1: My colorless solvent turned yellow/brown after heating at 80°C overnight. Is it still usable? Status: Compromised.
-
Root Cause: The color shift indicates the oxidation of the phenol moiety. Thermal stress causes ether cleavage, releasing free phenol, which subsequently oxidizes to form benzoquinone derivatives (highly colored chromophores).
-
Impact: The presence of quinones will interfere with UV-Vis assays (absorbance at 400-500 nm) and can react with nucleophilic groups (e.g., amines in proteins) via Michael addition.
-
Action: Discard the lot. For future experiments, sparge with nitrogen/argon before heating and add an antioxidant (e.g., BHT) if the application permits.
Q2: I see a white precipitate or haze forming after cooling the solvent. Status: Investigate.
-
Root Cause: This is likely oligomerization or the formation of less soluble degradation products like high-molecular-weight poly-peroxides. Alternatively, if the solvent absorbed significant moisture (it is hygroscopic), the haze could be water separation at lower temperatures.
-
Action: Perform a Karl Fischer titration. If water content is low (<0.5%), the haze is likely polymer degradation products. Filter (0.2 µm PTFE) and re-check purity via GC.
Scenario B: Chemical Interference
Q3: My pH-sensitive reaction is failing; the solvent seems "acidic." Status: Degraded.
-
Root Cause: Oxidative cleavage of the ethylene glycol chain generates glycolic acid , formic acid , and acetic acid .
-
Mechanism: The ether linkage (-O-CH₂-) oxidizes to a hemiacetal, which hydrolyzes to an alcohol and an aldehyde. The aldehyde further oxidizes to a carboxylic acid.
-
Action: Measure the pH of a 10% aqueous solution of the solvent. If pH < 5.0, significant acid accumulation has occurred.
Q4: Why am I seeing "ghost peaks" in my HPLC/GC analysis? Status: Contaminated.
-
Root Cause: Thermal decomposition produces Phenol (distinct peak) and Ethylene Glycol derivatives. In GC, peroxides can thermally decompose inside the injector port, creating non-reproducible peaks.
-
Action: Run a blank injection of the solvent. If peaks appear that were not present in the certificate of analysis, the solvent has degraded.
Part 3: Mechanistic Insight (The "Why")
The instability of this compound is driven by the C-H bond weakness adjacent to the ether oxygen . The bond dissociation energy is lowered by the stabilizing effect of the adjacent oxygen on the radical intermediate.
Degradation Pathway Diagram
The following diagram illustrates the radical autoxidation pathway that leads from the pure solvent to the problematic byproducts (Peroxides, Quinones, Acids).
Figure 1: Radical-mediated autoxidation pathway of DGPE. Note that the hydroperoxide intermediate is the critical control point; once formed, degradation is inevitable.
Part 4: Validated Protocols
Protocol 1: Rapid Peroxide Screening (Quantofix Method)
Use this before heating any batch of DGPE that has been opened for >30 days.
-
Materials: Quantofix® Peroxide 100 test strips (or equivalent KI-starch paper).
-
Procedure:
-
Dip the test strip into the neat solvent for 1 second.
-
Shake off excess liquid.
-
Wait exactly 15 seconds.
-
Compare the color to the reference scale.
-
-
Interpretation:
-
0-5 mg/L: Safe for use.
-
5-20 mg/L: Usable for non-sensitive applications; do not distill.
-
>20 mg/L: High Risk. Discard or treat with molecular sieves/reducing agents immediately.
-
Protocol 2: Purity Verification via GC-FID
Standard method to quantify thermal breakdown.
-
Column: DB-Wax or equivalent polar column (30m x 0.25mm).
-
Inlet Temp: 250°C (Ensure liner is clean to prevent on-column degradation).
-
Oven: 50°C (hold 2 min) → 10°C/min → 240°C (hold 5 min).
-
Detector: FID at 260°C.
-
Key Markers:
-
Phenol: Elutes significantly earlier than DGPE.
-
DGPE: Main peak.
-
Late Eluters: Polymeric oxidation products.
-
Part 5: Storage & Handling Directives
To maintain scientific integrity and safety:
-
Inert Atmosphere: Always store under a blanket of dry Nitrogen or Argon. The ether hydrogens are labile and will react with atmospheric oxygen.
-
Dark Storage: UV light accelerates radical formation. Store in amber glass or metal drums.
-
Avoid Distillation to Dryness: This is a CRITICAL SAFETY RULE . DGPE concentrates peroxides in the pot residue. If distillation is necessary, test for peroxides first and leave at least 10% bottom residue.
-
Shelf Life:
-
Unopened: 24 months.
-
Opened: 6-12 months (test for peroxides every 3 months).
-
References
-
PubChem. this compound - Compound Summary.[2][4] National Library of Medicine. Retrieved from [Link]
-
Princeton University EHS. Peroxide Forming Chemicals Safety Guide. (General glycol ether peroxide mechanisms). Retrieved from [Link]
Sources
Technical Support Center: Compatibility of 2-(2-Phenoxyethoxy)ethanol with Common Reagents
Introduction:
Welcome to the comprehensive technical support guide for 2-(2-phenoxyethoxy)ethanol, a versatile aromatic glycol ether utilized across various scientific and industrial applications.[1] This document serves as a critical resource for researchers, scientists, and drug development professionals, providing in-depth insights into its compatibility with common laboratory reagents. Understanding these interactions is paramount for ensuring experimental success, safety, and the integrity of your results.
Section 1: Core Chemical Properties of this compound
This compound, also known by trade names such as Phenyl Carbitol, is a colorless, transparent, and viscous liquid with a faint, pleasant odor.[1] Its molecular structure, featuring a primary alcohol, an ether linkage, and a phenyl group, dictates its chemical behavior and solvency.
Key Physicochemical Data:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O₃ | [2][3][4] |
| Molecular Weight | 182.22 g/mol | [2][3][4] |
| Boiling Point | 298 °C | [3][4][5] |
| Melting Point | -49.9 °C | [3][4][5] |
| Flash Point | 165 °C | [1] |
| Water Solubility | 35 g/L at 20 °C | [3][4][5] |
This unique combination of properties makes it an excellent solvent for a wide range of organic substances.[1]
Section 2: Troubleshooting Guides and FAQs
This section addresses common issues and questions that may arise during experimentation, providing practical solutions and preventative measures.
Scenario 1: Unexpected Side Reactions with Oxidizing Agents
Question: I observed a significant color change and gas evolution when I mixed this compound with potassium permanganate in my reaction. What is the likely cause?
Answer: You are likely observing the oxidation of the primary alcohol functional group of this compound. Strong oxidizing agents like potassium permanganate (KMnO₄) or potassium dichromate can oxidize primary alcohols, first to an aldehyde and subsequently to a carboxylic acid.[6][7] This is a common reaction for primary alcohols. The gas evolution could be a result of decomposition of the oxidizing agent or further oxidation of the organic molecule, particularly under harsh conditions. It is crucial to control the reaction temperature and stoichiometry when using strong oxidants with this reagent.
Scenario 2: Phase Separation in Aqueous Formulations
Question: My formulation containing this compound in a buffered aqueous solution has become cloudy and separated into two layers. How can I resolve this?
Answer: While this compound is water-soluble to a degree (35 g/L at 20°C), it is not infinitely miscible.[3][4][5] Phase separation will occur if you exceed its solubility limit. The solubility can also be influenced by the ionic strength and pH of your buffer. To address this, you can:
-
Decrease the concentration of this compound.
-
Introduce a co-solvent , such as ethanol or propylene glycol, to improve miscibility.
-
Utilize a surfactant to create a stable emulsion if a higher concentration is required.
Scenario 3: Incomplete Esterification Reaction
Question: I am attempting to synthesize an ester using this compound and an acid chloride, but the yield is very low. What are the potential reasons for this?
Answer: The esterification of an alcohol with an acid chloride is a standard synthetic transformation. Low yields are often attributed to the following:
-
Presence of Water: Acid chlorides are highly reactive with water. Any moisture in your this compound or solvent will consume the acid chloride, reducing its availability to react with the alcohol. Ensure all reagents and glassware are thoroughly dried.
-
Inadequate Acid Scavenger: This reaction generates hydrochloric acid (HCl) as a byproduct. The HCl can protonate the alcohol, rendering it less nucleophilic. It is standard practice to include a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl and drive the reaction to completion.
-
Steric Hindrance: While less common with the primary alcohol of this compound, a sterically bulky acid chloride could slow the reaction rate.
Experimental Protocol: A General Approach to Esterification
Caption: A generalized workflow for the esterification of this compound.
Section 3: Reagent Compatibility Summary
The following table provides a general overview of the compatibility of this compound with common classes of laboratory reagents.
| Reagent Class | Compatibility | Key Considerations |
| Strong Acids | Moderate | Generally stable, but prolonged exposure to strong, hot acids can lead to ether cleavage. |
| Strong Bases | Good | The hydroxyl group will be deprotonated by strong bases (e.g., sodium hydride) to form the corresponding alkoxide. This is a standard synthetic procedure. |
| Oxidizing Agents | Incompatible | The primary alcohol is susceptible to oxidation.[6][7] Reactions can be exothermic and should be carefully controlled. |
| Reducing Agents | Good | Generally stable to common reducing agents such as sodium borohydride and lithium aluminum hydride. |
| Acid Chlorides & Anhydrides | Good | Reacts readily to form esters in the presence of a base. |
| Halogenating Agents | Good | The hydroxyl group can be converted to a halide using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). |
Safety Note: this compound is a skin and severe eye irritant.[4][8][9] Always handle with appropriate personal protective equipment, including gloves and safety glasses.[8][9] Some glycol ethers have been associated with reproductive effects.[4]
Section 4: References
-
Yokkaichi Chemical Company, Limited. This compound. [Link]
-
ChemBK. This compound. [Link]
-
National Center for Biotechnology Information. Phenoxyethanol. PubChem Compound Summary for CID 31236. [Link]
-
National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 7715. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 2-(2-Ethoxyethoxy)-Ethanol, 98+%. [Link]
-
Global Market Insights. 4 major applications impacting the future of 2-phenylethanol industry. [Link]
-
Ataman Kimya. 2-(2-ETHOXYETHOXY)ETHANOL. [Link]
-
Cheméo. Chemical Properties of Ethanol, 2-(2-phenoxyethoxy)- (CAS 104-68-7). [Link]
-
National Center for Biotechnology Information. 2-(2-(2-(2-Phenoxyethoxy)ethoxy)ethoxy)ethanol. PubChem Compound Summary for CID 36366-93-5. [Link]
-
Google Patents. US10941097B2 - Methods for manufacturing phenoxyethanol.
-
ResearchGate. (PDF) The Oxidation of 2-(2-Methoxyethoxy)ethanol and 2-(2-Ethoxyethoxy)ethanol by Ditelluratocuprate(III): A Kinetic and Mechanistic Study. [Link]
-
Carl ROTH. Safety Data Sheet: 2-Phenoxyethanol. [Link]
-
Chemistry LibreTexts. 6.6: Redox Reactions in Organic Chemistry and Biochemistry. [Link]
-
Wollo University. Organic Chemistry II (Chem 2042). [Link]
Sources
- 1. yg-chem.co.jp [yg-chem.co.jp]
- 2. This compound | C10H14O3 | CID 7715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 4. This compound | 104-68-7 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. eopcw.com [eopcw.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. echemi.com [echemi.com]
addressing phase separation issues with Diethylene glycol monophenyl ether
A Senior Application Scientist's Guide to Overcoming Phase Separation
Welcome to the technical support center for Diethylene glycol monophenyl ether (DEPh). This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and prevent phase separation issues in liquid formulations containing DEPh. As your virtual application scientist, I will walk you through the causality behind these phenomena and provide robust, field-proven strategies to ensure the stability and efficacy of your experimental systems.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the foundational knowledge required to effectively work with DEPh and understand the principles of formulation stability.
Q1: What is Diethylene glycol monophenyl ether (DEPh) and what are its key properties for formulation?
A1: Diethylene glycol monophenyl ether, also known as Phenyl Cellosolve or 2-(2-phenoxyethoxy)ethanol, is a high-boiling point, colorless liquid belonging to the glycol ether family[1][2]. Its molecular structure features both a hydrophilic (water-loving) ether-alcohol group and a lipophilic (oil-loving) phenyl group. This amphiphilic nature makes it a highly versatile compound in pharmaceutical and research applications, acting as:
-
A Solvent & Co-solvent: It can dissolve a wide range of substances, including resins and dyes, and is miscible with water and most organic liquids[1][3].
-
A Coupling Agent: Its dual characteristics allow it to stabilize formulations containing immiscible ingredients, like oil and water, preventing them from separating.
-
A Coalescing Agent: In latex and paint formulations, it facilitates the formation of a continuous film as the product dries[4].
-
A Penetration Enhancer & Surfactant: In topical and transdermal formulations, it can improve the delivery of active pharmaceutical ingredients (APIs)[5][6].
A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| CAS Number | 104-68-7 | [7] |
| Molecular Formula | C₁₀H₁₄O₃ | [1] |
| Molecular Weight | 182.22 g/mol | [7] |
| Boiling Point | ~298 °C | [8] |
| Solubility | Slightly soluble in water; highly soluble in alcohol and other organic solvents. | |
| LogP | 0.992 | [7] |
| Vapor Pressure | Low volatility at room temperature. | [1][9] |
Q2: What is phase separation and why does it occur in my formulation?
A2: Phase separation is a thermodynamic process where a single, homogeneous liquid mixture separates into two or more distinct liquid phases[10][11]. This indicates formulation instability[12]. In essence, the components of your mixture "decide" it is more energetically favorable to interact with themselves than with the other components[13]. This process is governed by the balance between enthalpy (interaction energy) and entropy (disorder)[11][14].
Separation occurs when the interactions between the different molecules in the mixture are not strong enough to overcome the tendency of similar molecules to aggregate. Common triggers include:
-
Temperature Changes: Many glycol ethers exhibit a Lower Critical Solution Temperature (LCST), where they are fully miscible with water at lower temperatures but phase-separate upon heating[15][16].
-
Addition of Incompatible Components: Introducing a new substance (e.g., a salt, a different API) can disrupt the delicate equilibrium of the formulation, causing one or more components to be "pushed out" of the solution.
-
Changes in pH or Ionic Strength: Altering the pH can change the charge on molecules, affecting their solubility and interactions. Increasing ionic strength by adding salt can lead to a "salting out" effect[17].
-
Concentration Thresholds: A component may be soluble up to a certain concentration (its saturation concentration), beyond which it will precipitate or separate[18].
Part 2: Troubleshooting Guide - Diagnosing and Solving Instability
This section provides a structured, question-and-answer approach to specific experimental problems.
Q3: My clear DEPh-containing solution turned cloudy after I increased the temperature. What is happening and how can I fix it?
A3: This is a classic sign of reaching the Lower Critical Solution Temperature (LCST) . At temperatures below the LCST, the formulation is a stable, single phase. As you heat it, the hydrogen bonds between the glycol ether and water molecules can weaken, allowing less favorable hydrophobic interactions to dominate, which drives phase separation[16].
Troubleshooting Protocol:
-
Confirm LCST Behavior:
-
Slowly cool the cloudy solution. If it becomes clear again, the phenomenon is likely reversible and confirms LCST-driven phase separation.
-
Determine the precise temperature at which cloudiness appears (the cloud point). This is a critical parameter for your formulation.
-
-
Mitigation Strategies:
-
Operational Control: If possible, maintain the formulation's storage and processing temperature well below the identified cloud point.
-
Formulation Modification:
-
Add a Co-solvent: Introduce a hydro-alcoholic co-solvent like ethanol or propylene glycol. Co-solvents can improve the overall solubility of the system and shift the LCST to a higher temperature[19].
-
Incorporate a Hydrophilic Surfactant: Adding a suitable surfactant can help stabilize the system and prevent the aggregation of DEPh molecules at higher temperatures[20][21].
-
-
Q4: I have an emulsion with DEPh that is showing signs of creaming/sedimentation. How do I resolve this?
A4: Creaming (droplets rising) or sedimentation (droplets settling) is a form of gravitational phase separation[22]. It indicates that the dispersed droplets are not sufficiently stabilized within the continuous phase. While DEPh acts as a coupling agent, it may not be a strong enough emulsifier on its own to create long-term stability.
Workflow for Emulsion Stabilization:
Caption: Troubleshooting workflow for emulsion instability.
Experimental Steps:
-
Increase Continuous Phase Viscosity: Add a viscosity-modifying agent or thickener (e.g., carbomer, cellulose derivatives) to the continuous phase. This slows the movement of droplets, hindering gravitational separation[23][24].
-
Optimize the Surfactant System: DEPh may be working as a co-surfactant. Evaluate the addition of a primary surfactant. The choice depends on whether you have an oil-in-water (O/W) or water-in-oil (W/O) emulsion, guided by the Hydrophilic-Lipophilic Balance (HLB) system[23].
-
Reduce Droplet Size: Larger droplets separate more quickly. Use high-shear mixing or homogenization to reduce the average droplet size, creating a more stable dispersion[23].
-
Conduct Stability Testing: After modification, subject the formulation to accelerated stability tests, such as centrifugation or freeze-thaw cycles, to confirm long-term stability[23][25].
Q5: My formulation was stable, but after adding my active pharmaceutical ingredient (API), it separated into two layers. What should I do?
A5: The API has likely disrupted the formulation's equilibrium, causing either the API itself to precipitate or inducing the separation of other components. The API's physicochemical properties (solubility, pKa, LogP) are critical here.
Diagnostic Protocol for API-Induced Phase Separation:
-
Determine Saturation Solubility: First, determine the saturation solubility of your API in the DEPh-containing vehicle. It's possible you have simply exceeded its solubility limit.
-
Assess pH and Ionic Effects:
-
Measure the pH of the formulation before and after adding the API. If the API is acidic or basic, it may have shifted the pH into a range where other components are less soluble.
-
If the API is a salt, it may be causing a "salting-out" effect, reducing the solubility of DEPh or other excipients[17].
-
-
Analytical Investigation:
-
Carefully separate the two layers via centrifugation.
-
Analyze each layer using an appropriate technique (e.g., HPLC, UV-Vis spectroscopy) to quantify the concentration of the API, DEPh, and other key excipients in each phase[7]. This will tell you exactly what has separated.
-
Corrective Actions:
-
Adjust pH: If a pH shift is the cause, use a suitable buffering agent to maintain the pH in a range where all components are stable.
-
Increase Solubilizing Capacity: If the API solubility is the issue, you may need to add a stronger solubilizer or increase the concentration of your co-solvents[19][26].
-
Change the Excipient Profile: The interaction between the API and other excipients may be unfavorable. You may need to screen for alternative stabilizers or co-solvents that are more compatible with your specific API[27][28].
Part 3: Proactive Strategies - Designing for Stability
Preventing phase separation from the outset is always preferable to troubleshooting it later. Here are best practices for robust formulation development with DEPh.
Q6: How can I proactively design my formulation to avoid phase separation with DEPh?
A6: A well-designed formulation considers the interactions of all components.
Design Principles for Robust Formulations:
Caption: Key pillars for designing stable formulations.
-
Thorough Component Characterization: Understand the physicochemical properties of every component you add, not just the API and DEPh. Pay close attention to their solubility in different media, their pKa, and potential interactions.
-
Systematic Excipient Screening: Do not assume excipients are inert[28][29]. Perform compatibility studies. Mix DEPh with each individual excipient in the proposed vehicle to identify any binary incompatibilities before creating the full formulation.
-
Phase Diagram Mapping: For critical formulations, invest time in mapping a partial phase diagram[18]. This involves preparing samples with varying concentrations of key components (e.g., DEPh, co-solvent, API) and at different temperatures to identify the boundaries between stable and unstable regions.
-
Control the Order of Addition: The sequence in which you add components can be critical. Generally, it is best to dissolve the API in the solvent system in which it is most soluble before combining phases. For emulsions, the surfactant system should be in place before high shear is applied.
By adopting these proactive strategies, you can significantly reduce the likelihood of encountering phase separation, saving valuable time and resources in your research and development efforts.
References
- D. J. Lee, "Role of surfactants in the stabilization of protein formulations," University of Connecticut Digital Commons, 2011. [Online].
- A. Singh, G. Van den Mooter, "The role of surfactants in preserving the stability of amorphous solid dispersions: A review," Research Square, 2021. [Online].
- "How to Stop Emulsions Separating: The Science Behind Creating Stable Emulsions," Skincare Formulations, 2023. [Online].
- "The Role of Surfactants in Colloidal Stability," VICHEM, 2024. [Online].
- S. Myong, et al., "Methods to Study Phase-Separated Condensates and the Underlying Molecular Interactions," Trends in Biochemical Sciences, vol. 45, no. 11, pp. 1004-1005, 2020. [Online].
- A. D. Salamanca, et al., "Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses," Pharmaceutics, vol. 14, no. 1, p. 133, 2022. [Online].
- Various Authors, "How do surfactants stabilize emulsions?" Quora, 2017. [Online].
- "ETHYLENE GLYCOL MONOPHENYL ETHER," Ataman Kimya. [Online].
- C. M. Ferreon, A. C. M. Ferreon, A. A. Deniz, "Methods and Strategies to Quantify Phase Separation of Disordered Proteins," Methods in Enzymology, vol. 611, pp. 257-284, 2018. [Online].
- "Tackling emulsions just got easier," Biotage, 2023. [Online].
- "Phase separation – Knowledge and References," Taylor & Francis. [Online].
- Y. Wang, et al., "Study liquid–liquid phase separation with optical microscopy: A methodology review," APL Photonics, vol. 8, no. 5, p. 050901, 2023. [Online].
- "Phase separation," Wikipedia. [Online].
- "Stability Problems of Emulsions and Methods to Overcome," Pharmaguideline. [Online].
- S. Myong, et al., "Methods to Study Phase-Separated Condensates and the Underlying Molecular Interactions," National Institutes of Health, 2020. [Online].
- "Diethylene Glycol Monoethyl Ether," Chemicals. [Online].
- A. Szilágyi, et al., "Liquid–Liquid Phase Separation of Two Non-Dissolving Liquids—A Mini Review," MDPI, vol. 13, no. 18, p. 4193, 2023. [Online].
- "A quick intro to Phase Separation," YouTube, 2022. [Online].
- K. C. W. P. of Multiphase Production Operations, "Preventing Emulsions by Mitigating Solids," Journal of Petroleum Technology, 2016. [Online].
- "Phase separation: Significance and symbolism," Toolbox, 2024. [Online].
- "PicoQuant for liquid-liquid phase separation," PicoQuant. [Online].
- "Emulsion instability phenomena – reasons and prevention," Biolin Scientific, 2024. [Online].
- "The important applications of diethylene glycol monoethyl ether," ChemicalBook, 2022. [Online].
- A. Królicka, "Glycol Ethers and Glycol Ether Acetates for the Development of Latex Paint Film Formation," CoatingsTech, 2024. [Online].
- "SAFETY DATA SHEET - Diethylene Glycol Phenyl Ether," Squarespace. [Online].
- "Diethylene Glycol Monophenyl Ether," LabSolutions. [Online].
- "CAS 104-68-7: Diethylene glycol monophenyl ether," CymitQuimica. [Online].
- "Product Safety Assessment Diethylene Glycol," MEGlobal, 2009. [Online].
- "The Many Uses of Glycol Ethers in Industrial and Household Applications," Monument Chemical. [Online].
- "Glycol Ethers Properties & Examples," Dow Chemical. [Online].
- "Diethylene glycol monophenyl ether," SIELC Technologies. [Online].
- S. H. Lee, et al., "Lower critical solution temperature (LCST) phase separation of glycol ethers for forward osmotic control," Journal of Membrane Science, vol. 454, pp. 252-260, 2014. [Online].
- "Glycol Ethers Properties & Examples," Dow Chemical. [Online].
- "Excipients Used in Formulation of Liquid Dosage Forms," Pharmaguideline. [Online].
- "DIETHYLENE GLYCOL DIETHYL ETHER," Regulations.gov. [Online].
- "110 01309 01 Glycol Ether Formulation Guide," Scribd. [Online].
- "Diethylene glycol monophenyl ether," Haz-Map. [Online].
- "DIETHYLENE GLYCOL MONOMETHYL ETHER," CAMEO Chemicals. [Online].
- M. R. Avadi, et al., "Review of Pharmaceutical Applications of Diethylene Glycol Monoethyl Ether," Journal of Pharmacy & Pharmaceutical Sciences, vol. 25, pp. 349-353, 2022. [Online].
- "The Role of Pharma Excipients in Enhancing Drug Stability and Absorption," Colorcon, 2023. [Online].
- "The central role of excipients in drug formulation," European Pharmaceutical Review, 2013. [Online].
- "Understanding Excipients: Essential Components of Pharmaceuticals," YouTube, 2023. [Online].
- "The Toxicology of Glycol Ethers and its Relevance to Man (Fourth Edition) Volume I," ECETOC, 2005. [Online].
- "PHARMACEUTICAL SOLUTIONS AND EXCIPIENTS," IPSF, 2021. [Online].
- M. R. Avadi, et al., "Review of Pharmaceutical Applications of Diethylene Glycol Monoethyl Ether," PubMed, 2022. [Online].
Sources
- 1. CAS 104-68-7: Diethylene glycol monophenyl ether [cymitquimica.com]
- 2. Diethylene glycol monophenyl ether - Hazardous Agents | Haz-Map [haz-map.com]
- 3. The important applications of diethylene glycol monoethyl ether_Chemicalbook [chemicalbook.com]
- 4. pcimag.com [pcimag.com]
- 5. researchgate.net [researchgate.net]
- 6. Review of Pharmaceutical Applications of Diethylene Glycol Monoethyl Ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diethylene glycol monophenyl ether | SIELC Technologies [sielc.com]
- 8. labsolu.ca [labsolu.ca]
- 9. static1.squarespace.com [static1.squarespace.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Phase separation - Wikipedia [en.wikipedia.org]
- 12. wisdomlib.org [wisdomlib.org]
- 13. m.youtube.com [m.youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Lower critical solution temperature (LCST) phase separation of glycol ethers for forward osmotic control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biotage.com [biotage.com]
- 18. Methods and Strategies to Quantify Phase Separation of Disordered Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Excipients Used in Formulation of Liquid Dosage Forms | Pharmaguideline [pharmaguideline.com]
- 20. conservancy.umn.edu [conservancy.umn.edu]
- 21. Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biolinscientific.com [biolinscientific.com]
- 23. thecosmeticformulator.com [thecosmeticformulator.com]
- 24. Stability Problems of Emulsions and Methods to Overcome | Pharmaguideline [pharmaguideline.com]
- 25. Preventing Emulsions by Mitigating Solids [jpt.spe.org]
- 26. ipsf.org [ipsf.org]
- 27. colorcon.com [colorcon.com]
- 28. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 29. youtube.com [youtube.com]
Validation & Comparative
Comparative Analysis: Diethylene Glycol Monophenyl Ether (DEPhE) in High-Performance Formulations
This guide provides an in-depth technical analysis of Diethylene Glycol Monophenyl Ether (DEPhE) , commonly known as Phenyl Carbitol , contrasting it with its "lighter" homologue Phenoxyethanol (EPhE) and other pharmaceutical-grade glycol ethers like Transcutol (DEGEE) .
Executive Summary
Diethylene Glycol Monophenyl Ether (DEPhE) (CAS: 104-68-7) occupies a unique niche in the solvent landscape.[1] While often overshadowed by the ubiquitous preservative Phenoxyethanol (EPhE), DEPhE offers a superior safety profile regarding volatility and distinct solvency characteristics suitable for specialized drug delivery systems and high-temperature synthesis. This guide dissects the physicochemical and toxicological differentiators that determine when to deploy DEPhE over its alternatives.
Part 1: The Physicochemical Landscape
The primary distinction between DEPhE and other glycol ethers lies in the ethylene oxide (EO) chain length . This structural elongation fundamentally alters thermodynamics, volatility, and lipophilicity.
Structural Homology & Properties
DEPhE is the "heavy" sibling of Phenoxyethanol. The addition of a second ethoxy group increases molecular weight and boiling point while modulating water solubility.
Table 1: Comparative Physicochemical Profile
| Property | DEPhE (Phenyl Carbitol) | EPhE (Phenoxyethanol) | DEGEE (Transcutol P) | Relevance |
| CAS Number | 104-68-7 | 122-99-6 | 111-90-0 | Regulatory ID |
| Molecular Wt. | 196.24 g/mol | 138.16 g/mol | 134.17 g/mol | Membrane permeability |
| Boiling Point | 296°C | 247°C | 202°C | Thermal stability/Evaporation |
| LogP (Oct/Water) | 1.35 | 1.16 | -0.54 | Lipophilicity indicator |
| Water Solubility | ~35 g/L (Partial) | 26 g/L (Partial) | Miscible | Aqueous formulation limit |
| Vapor Pressure | <0.01 mmHg (20°C) | 0.01 mmHg (20°C) | 0.14 mmHg (20°C) | Inhalation risk/VOC |
Key Insight: DEPhE exhibits a higher LogP (1.35) than Phenoxyethanol, making it slightly more lipophilic. However, its most critical asset is the boiling point of nearly 300°C , rendering it an exceptional solvent for high-temperature reactions where EPhE would evaporate or degrade.
Structural Classification Diagram
The following diagram illustrates the structural relationship and classification of phenyl glycol ethers.
Caption: Structural derivation of Phenyl Glycol Ethers. DEPhE represents the di-ethoxylated homologue, conferring lower volatility.
Part 2: Solvency & Thermodynamics
For formulation scientists, "like dissolves like" is insufficient. We must use Hansen Solubility Parameters (HSP) to predict compatibility with Active Pharmaceutical Ingredients (APIs).
Hansen Solubility Parameters (Estimated)
DEPhE possesses a dual nature: the aromatic phenyl ring provides π-π interaction capabilities (Dispersion), while the glycol tail offers Hydrogen Bonding.
-
Dispersion (
): High (due to Phenyl ring). Good for solubilizing aromatic drugs (e.g., Ibuprofen, Steroids). -
Polarity (
): Moderate. The ether oxygens create dipole moments. -
Hydrogen Bonding (
): Moderate. The terminal hydroxyl group is a donor/acceptor, but the chain length dilutes this density compared to EPhE.
Application Note: DEPhE is superior to aliphatic glycol ethers (like DEGEE) when solubilizing aromatic APIs that are poorly water-soluble but require a co-solvent that does not strip skin lipids as aggressively as ethanol.
Protocol: High-Throughput Solubility Screening
To validate DEPhE as a solvent for a specific API, use this self-validating saturation shake-flask method.
Methodology:
-
Preparation: Add excess API (solid) to 5 mL of DEPhE in a borosilicate glass vial.
-
Equilibration: Incubate at 25°C ± 0.5°C in a orbital shaker (200 rpm) for 48 hours.
-
Validation Check: Ensure solid residue remains visible. If fully dissolved, add more API until saturation.
-
-
Separation: Centrifuge at 10,000 rpm for 10 minutes.
-
Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter (PTFE is required; DEPhE may degrade incompatible membranes).
-
Quantification: Dilute filtrate with mobile phase and analyze via HPLC-UV.
-
Comparison: Repeat with EPhE and DEGEE for benchmarking.
Part 3: Toxicology & Safety Profile
This is the decisive factor for drug development. While EPhE is a standard preservative, it has known issues with hemolysis and irritation at high concentrations.
The "Di-Ether" Safety Advantage
Toxicology data suggests that Di-ethylene glycol ethers generally exhibit lower acute toxicity than their Mono-ethylene counterparts.
-
Hemolysis: EPhE is a known hemolytic agent.[2][3] DEPhE, having a longer chain, typically shows reduced hemolytic potential, making it a safer candidate for transdermal formulations where systemic absorption might occur.
-
Metabolism: The primary risk with ethylene glycol ethers is oxidation to toxic alkoxyacetic acids.
Metabolic Fate Diagram
Caption: Predicted oxidative metabolic pathway of DEPhE. The resulting acid is generally excreted, avoiding the accumulation toxicity seen in smaller glycol ethers.
Protocol: In Vitro Cytotoxicity (MTT Assay)
To verify safety relative to EPhE, perform this viability assay.
Methodology:
-
Cell Line: HaCaT keratinocytes (for topical relevance) or HepG2 (for systemic relevance).
-
Seeding: 1x10^4 cells/well in 96-well plates; incubate 24h.
-
Treatment: Expose cells to increasing concentrations (0.1% - 5.0%) of DEPhE vs. EPhE for 24 hours.
-
Control: 1% SDS (Positive toxic), Media only (Negative).
-
-
MTT Addition: Add 0.5 mg/mL MTT reagent; incubate 4h at 37°C.
-
Solubilization: Dissolve formazan crystals in DMSO.
-
Readout: Measure Absorbance at 570 nm.
-
Calculation: Calculate IC50.
-
Expectation: DEPhE should demonstrate a higher IC50 (lower toxicity) compared to EPhE.
-
Part 4: Applications & Recommendations
When to Choose DEPhE over EPhE?
| Scenario | Recommended Solvent | Rationale |
| Preservative System | EPhE | Validated regulatory status; broad antimicrobial spectrum.[2][5] |
| High-Temp Synthesis | DEPhE | BP of 296°C prevents solvent loss during reflux. |
| Topical Gel (API) | DEPhE | Better solvency for lipophilic aromatics; lower irritation potential. |
| Coalescent (Coatings) | DEPhE | Slower evaporation rate ensures uniform film formation. |
Regulatory Status
-
EPhE: Listed in Annex V (Preservatives) of EU Cosmetic Regulation (Max 1%).
-
DEPhE: Not listed as a preservative. Regulated as a solvent/ingredient.[2][6] Crucial: Ensure pharmaceutical grade (low ethylene glycol impurity) is used, as technical grades often contain impurities unsuitable for clinical use.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7724, Diethylene glycol monophenyl ether. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: 2-(2-phenoxyethoxy)ethanol. Retrieved from [Link]
-
European Commission Scientific Committee on Consumer Safety (SCCS). Opinion on Phenoxyethanol (EPhE) Safety. Retrieved from [Link]
- Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (2009).Handbook of Pharmaceutical Excipients. Pharmaceutical Press. (Reference for Transcutol/DEGEE comparisons).
- Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook. CRC Press. (Source for solubility parameter theory).
Sources
- 1. CAS 104-68-7: Diethylene glycol monophenyl ether [cymitquimica.com]
- 2. Polyethylene glycol phenyl ether | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. ecetoc.org [ecetoc.org]
- 4. nipponnyukazai.co.jp [nipponnyukazai.co.jp]
- 5. inspectbite.com [inspectbite.com]
- 6. Phenoxyethanol - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Assessing the Purity of 2-(2-Phenoxyethoxy)ethanol for Pharmaceutical Applications
For researchers, scientists, and drug development professionals, ensuring the purity of every component in a pharmaceutical formulation is non-negotiable. The safety and efficacy of the final drug product depend on the stringent quality control of its excipients. 2-(2-Phenoxyethoxy)ethanol, also known as Diethylene Glycol Monophenyl Ether, is a valuable excipient, often used as a solvent and preservative in dermatological products, vaccines, and other pharmaceuticals.[1][2] Its effectiveness and, more importantly, its safety profile are directly tied to its purity.
This guide provides an in-depth comparison of the analytical methodologies essential for qualifying this compound for pharmaceutical use. We will move beyond simply listing protocols to explain the scientific rationale behind method selection, ensuring a self-validating system for quality assessment.
The Foundation: Pharmacopoeial Standards
Before any analysis begins, it is crucial to understand the established regulatory standards. Major pharmacopoeias, including the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP), provide monographs for the closely related compound, 2-Phenoxyethanol, which set the benchmark for quality.[2] While a specific monograph for this compound may not be present in all pharmacopoeias, it is often considered a potential impurity in 2-Phenoxyethanol.[3]
The principles outlined in the phenoxyethanol monographs are directly applicable. Key specifications typically include:
-
Assay: A determination of the amount of the pure substance, usually with an acceptance criterion of 98.0% to 102.0%.[3][4]
-
Identification: Confirmatory tests to ensure the material is what it purports to be.
-
Specific Impurities: Limits on known process-related impurities (e.g., phenol) and degradation products.[3]
-
Physical Properties: Tests like specific gravity and refractive index serve as basic quality checks.[3][5]
Table 1: Typical Pharmacopoeial Specifications (based on 2-Phenoxyethanol Monographs)
| Test | Method | Typical Acceptance Criteria | Rationale |
| Identification | Infrared (IR) Spectroscopy | Spectrum corresponds to the reference standard.[3][5] | Confirms molecular structure and identity. |
| Assay | Gas Chromatography (GC) | 98.0% - 102.0%[3][4] | Quantifies the purity of the main component. |
| Related Substances | Gas Chromatography (GC) | Individual impurities ≤ 0.1%, Total impurities ≤ 1.0% | Controls potentially toxic process and degradation impurities. |
| Phenol | Gas Chromatography (GC) | ≤ 0.1%[3] | Limits a common and toxic starting material. |
| Specific Gravity | Densitometry | 1.105 - 1.110 at 20°C[3] | A fundamental physical constant for the pure substance. |
| Refractive Index | Refractometry | 1.537 - 1.539[5] | A confirmatory physical property sensitive to impurities. |
Core Analytical Techniques: A Comparative Analysis
The selection of an analytical technique is a critical decision driven by the physicochemical properties of this compound and its potential impurities. A multi-faceted approach is necessary for a comprehensive purity profile.
Expertise & Experience: GC is the premier technique for analyzing volatile and semi-volatile substances like this compound. Its power lies in the physical separation of components in a mixture before detection. For this application, the choice of a polar capillary column (e.g., a wax-type or a mid-polarity cyanopropylphenyl-based column) is deliberate.[6] This polarity provides optimal separation between the main analyte and closely related, often polar, impurities like residual phenol or ethylene glycol.
Trustworthiness: A robust GC method employs a flame ionization detector (FID), which offers a wide linear range and is sensitive to nearly all organic compounds, making it ideal for calculating percentage purity by area normalization. For unambiguous identification of unknown peaks, coupling the GC to a Mass Spectrometer (MS) is the gold standard.[7][8] Method validation must be performed according to ICH Q2(R2) guidelines to ensure the procedure is fit for its purpose.[9][10]
Experimental Protocol: GC-FID for Assay and Related Substances
-
System Preparation:
-
Instrument: Gas chromatograph equipped with an FID.
-
Column: DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent polar phase).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).
-
Temperatures: Inlet: 250°C, Detector: 275°C.
-
Oven Program: Initial 80°C, hold for 2 minutes, ramp at 10°C/min to 240°C, hold for 10 minutes. This program ensures good separation of early-eluting volatile impurities from the main analyte and later-eluting related substances.
-
Injection: 1 µL, split ratio 50:1. A split injection prevents column overloading with the highly concentrated main component.
-
-
Sample and Standard Preparation:
-
Reference Standard Solution: Accurately weigh ~50 mg of USP Phenoxyethanol RS (or a characterized in-house standard) into a 10 mL volumetric flask and dilute with isopropyl alcohol.
-
Assay Sample Solution: Prepare the this compound sample in the same manner as the standard.
-
Related Substances Sample Solution: Prepare a more concentrated solution (e.g., ~500 mg in 10 mL) to ensure detection of impurities at the 0.1% level.
-
-
Analysis and Calculation:
-
Inject the solutions into the GC system.
-
Assay Calculation: Compare the peak area of the analyte in the sample preparation to that in the standard preparation.
-
Related Substances Calculation: Use area percent normalization, reporting any peak greater than 0.05%. The sum of all impurity peaks gives the total impurities.
-
Expertise & Experience: While GC excels with volatile compounds, HPLC is indispensable for detecting non-volatile impurities, such as certain additives, degradation products, or when analyzing the excipient within a complex, non-volatile formulation. A reversed-phase method using a C8 or C18 column is the logical choice.[11] The non-polar stationary phase effectively retains the moderately polar this compound and separates it from other components based on hydrophobicity.
Trustworthiness: A photodiode array (PDA) or UV detector is typically used, set to a wavelength where the aromatic ring of the molecule absorbs strongly (e.g., 258-270 nm).[11] This provides both quantitative data and spectral information (peak purity analysis) to ensure the peak is not co-eluting with an impurity. Again, full method validation as per ICH Q2(R2) is mandatory for use in a regulated environment.[12][13][14]
Experimental Protocol: RP-HPLC for Purity Determination
-
System Preparation:
-
Instrument: HPLC system with a UV or PDA detector.
-
Column: Lichrosorb C8, 150 x 4.6 mm, 5 µm particle size (or equivalent).[11]
-
Mobile Phase: Isocratic mixture of Acetonitrile, Tetrahydrofuran, and Water (e.g., 21:13:66 v/v/v).[11] The inclusion of THF can improve peak shape for this class of compounds.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: 258 nm.[11]
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Solvent: Mobile phase is the preferred solvent to ensure peak shape and compatibility.
-
Standard Solution: Prepare a solution of the reference standard at a concentration of approximately 0.75 mg/mL.[15]
-
Sample Solution: Prepare the this compound sample at the same concentration as the standard.
-
-
Analysis and Calculation:
-
Equilibrate the system until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Calculate purity based on a comparison of the main peak area against the standard, or by area percent for related substances.
-
| Method | Purpose & Rationale |
| Infrared (IR) Spectroscopy | Identity Confirmation. This is a rapid and definitive test. The IR spectrum provides a unique "molecular fingerprint." The USP monograph for phenoxyethanol mandates this test, requiring the sample's spectrum to match that of a reference standard.[3][4] |
| NMR Spectroscopy | Structural Elucidation & Quantification. Nuclear Magnetic Resonance provides detailed structural information, confirming the identity and arrangement of atoms. Quantitative NMR (qNMR) can be used as a primary method to determine purity without the need for a specific analyte reference standard.[16] |
| Karl Fischer Titration | Water Content. Water is a critical impurity that can affect stability and promote microbial growth. This titrimetric method is the specific and universally accepted standard for measuring water content in raw materials. |
Visualizing the Purity Assessment Workflow
A systematic workflow ensures that every batch is tested consistently and comprehensively. This process integrates multiple analytical techniques to build a complete purity profile.
Sources
- 1. This compound | C10H14O3 | CID 7715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Actylis - 2-Phenoxyethanol Multi-Compendial Api Grade - Preservative [solutions.actylis.com]
- 3. pharmacopeia.cn [pharmacopeia.cn]
- 4. Phenoxyethanol [drugfuture.com]
- 5. drugfuture.com [drugfuture.com]
- 6. gcms.cz [gcms.cz]
- 7. series.publisso.de [series.publisso.de]
- 8. researchgate.net [researchgate.net]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. intuitionlabs.ai [intuitionlabs.ai]
- 15. researchgate.net [researchgate.net]
- 16. lgcstandards.com [lgcstandards.com]
Performance of Diethylene Glycol Monophenyl Ether (DGPE) Against Traditional Solvents
Executive Summary
Diethylene glycol monophenyl ether (DGPE) , also known as Phenyl Carbitol (CAS 104-68-7), represents a critical alternative in the "green solvent" landscape, particularly for high-temperature organic synthesis and specialized pharmaceutical formulations.[1] Unlike traditional dipolar aprotic solvents such as N-Methyl-2-pyrrolidone (NMP) and Dimethylformamide (DMF) —which face increasing regulatory pressure due to reproductive toxicity—DGPE offers a unique combination of high boiling point (298°C), amphiphilic solubility, and a favorable safety profile.[1]
This guide provides an objective, data-driven comparison of DGPE against industry standards (NMP, DMSO, Ethanol), focusing on solvation thermodynamics, toxicological advantages, and practical application protocols.[1]
Physicochemical & Solvency Profile
The Amphiphilic Advantage
DGPE possesses a "Janus-like" structure: a lipophilic aromatic phenyl ring coupled with a hydrophilic diethylene glycol tail. This structural duality allows it to bridge the gap between non-polar aromatic solvents and polar alcoholic solvents.
Table 1: Comparative Physicochemical Properties
| Property | DGPE (Phenyl Carbitol) | NMP | DMSO | Ethanol | Phenoxyethanol |
| CAS Number | 104-68-7 | 872-50-4 | 67-68-5 | 64-17-5 | 122-99-6 |
| Boiling Point (°C) | 298 | 202 | 189 | 78 | 247 |
| Flash Point (°C) | 141 | 91 | 87 | 13 | 121 |
| Viscosity (cP @ 25°C) | ~30 | 1.67 | 2.0 | 1.07 | 19 |
| Vapor Pressure (mmHg) | <0.01 | 0.3 | 0.6 | 59 | 0.01 |
| Dielectric Constant | N/A (Est. ~10-15) | 32.2 | 46.7 | 24.5 | ~10 |
| Hansen D (Dispersion) | 17.8 | 18.0 | 18.4 | 15.8 | 17.6 |
| Hansen P (Polarity) | 5.5 | 12.3 | 16.4 | 8.8 | 5.5 |
| Hansen H (H-Bonding) | 12.5 * | 7.2 | 10.2 | 19.4 | 13.0 |
*Note: HSP values for DGPE are estimated based on structural homology with Phenoxyethanol and Diethylene Glycol Monobutyl Ether to guide formulation logic.
Solvency Mechanism (Hansen Solubility Parameters)
While NMP and DMSO rely heavily on high polarity (
-
High
: The phenyl ring provides excellent affinity for aromatic APIs and intermediates, often superior to aliphatic alcohols. -
Moderate
: The glycol ether tail enables hydrogen bonding, maintaining solubility for polar functional groups without the aggressive hygroscopicity of DMSO.
Performance in Organic Synthesis
DGPE is increasingly utilized as a high-boiling reaction medium for transformations requiring sustained thermal energy without the use of pressurized vessels.
Case Study: Nucleophilic Aromatic Substitution (S_NAr)
In S_NAr reactions (e.g., synthesis of fluoroquinolone intermediates), solvents must stabilize the Meisenheimer complex while maintaining a high reflux temperature.[1]
-
Traditional Approach: NMP or DMSO at 150°C. Risk: Thermal decomposition of solvent (DMSO) or difficult removal (NMP).[1]
-
DGPE Approach: Reactions can be run at 180-200°C.
-
Yield: Comparable to NMP (>90%).
-
Work-up: DGPE is immiscible with aliphatic hydrocarbons but soluble in water/alcohol mixtures, allowing for phase-separation purification strategies that are impossible with fully water-miscible NMP.
-
Solvent Selection Decision Tree
Use the following logic to determine when to deploy DGPE in your workflow.
Safety & Toxicology (E-E-A-T Analysis)
For drug development, the solvent's safety profile is as critical as its performance.[1] DGPE offers a distinct regulatory advantage over NMP.
Table 2: Toxicological Comparison
| Parameter | DGPE (CAS 104-68-7) | NMP (CAS 872-50-4) | Implication |
| Acute Oral LD50 (Rat) | 2,140 mg/kg (Harmful) | 3,914 mg/kg (Low) | Both require handling care; DGPE is Category 4 (Oral). |
| Eye Irritation | Category 1 (Serious Damage) | Category 2 (Irritant) | Critical: DGPE requires strict eye protection (goggles/shield).[1] |
| Reproductive Toxicity | No Classification | Repr.[2][3] 1B (May damage unborn child) | DGPE is the safer choice for open-bench handling and REACH compliance. |
| Vapor Hazard | Low (VP < 0.01 mmHg) | Moderate | DGPE poses minimal inhalation risk at room temperature. |
Expert Insight: While DGPE is safer regarding systemic/reproductive toxicity, its severe eye irritation potential (due to the phenolic ether structure) mandates the use of chemical splash goggles during handling.[1] This is a non-negotiable safety protocol.
Experimental Protocol: Solubility Screening
To validate DGPE for your specific API, follow this self-validating "Solubility Isotherm" protocol.
Objective: Determine the saturation solubility of an API in DGPE vs. a standard solvent.
-
Preparation:
-
Aliquot 1.0 mL of DGPE into a 4 mL amber glass vial.
-
Aliquot 1.0 mL of Reference Solvent (e.g., Ethanol) into a control vial.[1]
-
-
Saturation:
-
Add API in 10 mg increments to both vials while stirring at 25°C.
-
Continue addition until visible precipitation persists for >15 minutes.
-
-
Equilibration:
-
Seal vials and agitate at 25°C for 24 hours (or target reaction temperature).
-
-
Filtration & Analysis:
-
Filter supernatant through a 0.45 µm PTFE filter (compatible with glycols).
-
Dilution: Dilute 10 µL of filtrate into 990 µL of Mobile Phase (e.g., Methanol/Water). Note: Direct injection of viscous DGPE can cause HPLC backpressure issues.
-
Quantify via HPLC-UV against a standard curve.
-
-
Validation Check:
-
If DGPE solubility > 50 mg/mL, it is a viable process solvent.[1]
-
Synthesis Workflow Visualization
The following diagram illustrates a generalized workflow for replacing NMP with DGPE in a high-temperature coupling reaction.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7715, Diethylene glycol monophenyl ether. Retrieved from [Link][1]
-
Abbott, S. (n.d.). Hansen Solubility Parameters: Theory and Application. Steven Abbott Science. Retrieved from [Link]
-
OECD SIDS (2004). Ethylene Glycol Phenyl Ether (Phenoxyethanol) Initial Assessment Report. (Used as structural proxy for toxicity comparison). Retrieved from [Link][1]
-
U.S. EPA (2014). Provisional Peer-Reviewed Toxicity Values for Glycol Ethers. Retrieved from [Link][1]
Sources
Technical Evaluation: 2-(2-Phenoxyethoxy)ethanol (DGPE) as a High-Performance Alternative Solvent
[1][2]
Executive Summary
2-(2-Phenoxyethoxy)ethanol (CAS: 104-68-7), also known as Diethylene Glycol Monophenyl Ether (DGPE), represents a distinct class of aromatic glycol ethers.[1][2] While often overshadowed by its shorter-chain homolog Phenoxyethanol, DGPE offers a superior physicochemical profile for specific high-value applications in drug development and chemical processing.[1]
This guide evaluates DGPE as a safer, lower-volatility alternative to traditional solvents like Ethylene Glycol Phenyl Ether (Phenoxyethanol) and reprotoxic glycol ethers (e.g., EGME, EGEE).[1] It addresses the critical balance between solvency power, volatility, and toxicological safety, providing actionable data for formulation scientists and process chemists.
Physicochemical Profile & Mechanistic Advantages[2][4][5]
The primary driver for switching to DGPE is the extension of the ethoxylate chain . This structural modification fundamentally alters the solvent's volatility and hydrophilicity without sacrificing the aromatic solvency capability required for dissolving complex organic pharmacophores.
Comparative Physicochemical Properties
The following table contrasts DGPE with the industry-standard Phenoxyethanol and the highly volatile (and toxic) 2-Methoxyethanol.[1]
| Property | This compound (DGPE) | Phenoxyethanol | 2-Methoxyethanol (EGME) | Implication for Development |
| CAS Number | 104-68-7 | 122-99-6 | 109-86-4 | Unique identifier for regulatory filing.[1] |
| Molecular Weight | 194.23 g/mol | 138.16 g/mol | 76.09 g/mol | Higher MW correlates with lower volatility.[1] |
| Boiling Point | 298°C | 245°C | 124°C | DGPE is ideal for high-temp reactions or non-VOC formulations.[1] |
| Vapor Pressure (20°C) | < 0.01 mmHg | 0.01 mmHg | 6.2 mmHg | Drastically reduced inhalation risk and evaporative loss.[1] |
| Water Solubility | ~3.7% (37 g/L) | ~2.6% (26 g/L) | Miscible | DGPE offers slightly improved aqueous compatibility over Phenoxyethanol.[1] |
| Flash Point | 165°C | 121°C | 39°C | Classified as non-flammable for transport/storage.[1] |
| Hansen Polarity ( | Moderate-High | Moderate | High | Excellent for amphiphilic drug solubilization.[1] |
Mechanistic Insight: The "Zipper" Effect
DGPE functions via a "zipper" solvation mechanism.[1] The aromatic phenyl ring engages in
Toxicological Evaluation & Safety Profile
Safety in solvent selection is multidimensional: Systemic Toxicity (long-term health) vs. Local Toxicity (handling hazards).[1]
Systemic Safety (The "Green" Advantage)
DGPE is designated as a Green Circle chemical by the EPA Safer Choice program, indicating it has been verified to be of low concern based on experimental data.[1]
-
Reproductive Toxicity: Unlike short-chain glycol ethers (EGME, EGEE) which are established teratogens, DGPE does not show evidence of reproductive toxicity.[1] The metabolic pathway does not yield the toxic alkoxyacetic acids responsible for the teratogenicity of shorter homologs.
-
Acute Toxicity:
Local Safety (Handling Precautions)
Critical Note: While systemically safer, DGPE is a concentrated surfactant-like solvent.[1]
-
Eye Hazard: Classified as H318 (Causes serious eye damage) .[1] This is due to its high polarity and ability to penetrate corneal membranes.[1]
-
Mitigation: Engineering controls (splash guards) and PPE (safety goggles/face shield) are mandatory during raw material handling.[1] Once diluted in formulation, this risk is negligible.
Safety Decision Tree
The following diagram outlines the decision logic for substituting a solvent with DGPE based on safety parameters.
Figure 1: Decision logic for solvent substitution focusing on toxicity and volatility constraints.
Experimental Performance Evaluation
To validate DGPE in your specific application, follow these standardized protocols. These are designed to generate defensible data for regulatory filing (e.g., IND/NDA support).[1]
Experiment A: Solvency Power Screening (Saturation Shake-Flask Method)
Objective: Determine the equilibrium solubility of a New Chemical Entity (NCE) in DGPE vs. current standard.
Protocol:
-
Preparation: Aliquot 5 mL of DGPE and the comparator solvent (e.g., Phenoxyethanol or PEG 400) into separate borosilicate glass vials.
-
Saturation: Add excess NCE solid to each vial until undissolved solid remains visible.
-
Equilibration:
-
Incubate at 25°C ± 0.5°C in a shaking water bath for 48 hours.
-
Ensure continuous agitation (100 rpm).
-
-
Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter (pre-heated to 25°C to prevent precipitation).
-
Quantification: Dilute filtrate with mobile phase and analyze via HPLC-UV/Vis.
-
Calculation:
-
Interpretation: An
indicates superior solvency.[1]
-
Experiment B: Oxidative Stability Stress Test
Objective: DGPE contains ether linkages which can form peroxides.[1] This test confirms stability in formulation.
Protocol:
-
Stress Condition: Place pure DGPE and a 10% aqueous solution in clear glass vials.
-
Exposure: Expose to UV light and elevated temperature (40°C) for 7 days.
-
Analysis: Measure Peroxide Value (PV) using iodometric titration (USP <401> method).
-
Acceptance Criterion: PV < 5.0 mEq/kg indicates acceptable stability for excipient use.[1]
Applications in Drug Development
Topical & Transdermal Formulations
DGPE serves as a coalescent and permeation enhancer .[1] Its higher boiling point prevents the "skin drying" effect caused by ethanol or acetone evaporation.[1]
-
Use Case: Psoriasis creams where prolonged solvent residence time on the skin is required to drive API penetration.[1]
-
Concentration: Typically used at 1–5% w/w.[1]
Synthesis & Purification
In peptide synthesis or small molecule crystallization, DGPE acts as a High-Boiling Point (HBP) solvent .[1]
-
Advantage: It allows reaction temperatures up to ~290°C at atmospheric pressure, accelerating kinetics without requiring pressurized vessels.
-
Workup: Unlike DMF or NMP, DGPE is less water-miscible (only ~3.7%), allowing for easier aqueous extraction of impurities while retaining hydrophobic products in the organic phase.[1]
Workflow: Solvent Swap in Synthesis
The following diagram illustrates the process of replacing a toxic solvent (e.g., NMP) with DGPE in a synthetic workflow.
Figure 2: Synthetic workflow utilizing DGPE's immiscibility profile for easier workup compared to water-miscible solvents like NMP.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7715, this compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Safer Chemical Ingredients List - Solvents. Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Registration Dossier - this compound. Retrieved from [Link][1]
-
OECD SIDS (2004). Ethylene Glycol Phenyl Ether (Phenoxyethanol) Initial Assessment Report. (Providing comparative baseline data for homolog evaluation). Retrieved from [Link][1][5]
Sources
- 1. This compound | C10H14O3 | CID 7715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 104-68-7 [chemicalbook.com]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. The important applications of diethylene glycol monoethyl ether_Chemicalbook [chemicalbook.com]
- 5. merckmillipore.com [merckmillipore.com]
A Researcher's Guide to Confirming the Structure of 2-(2-Phenoxyethoxy)ethanol and Its Derivatives
For researchers and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In the realm of ethoxyphenoxy ethanol derivatives, which are prevalent in various applications from solvents to pharmaceutical intermediates, precise structural elucidation is paramount. This guide provides an in-depth comparison of the key analytical techniques used to confirm the structure of 2-(2-Phenoxyethoxy)ethanol and its derivatives, offering practical insights and experimental data to support your research.
Introduction to this compound
This compound, also known as diethylene glycol monophenyl ether, is a colorless, viscous liquid with the chemical formula C₁₀H₁₄O₃.[1][2][3] Its structure, featuring a phenyl ring, two ether linkages, and a primary alcohol, gives rise to a characteristic spectroscopic fingerprint. Understanding this fingerprint is key to confirming its identity and differentiating it from related derivatives.
The Analytical Toolkit: A Multi-faceted Approach
A single analytical technique is rarely sufficient for unequivocal structure determination. A combination of spectroscopic methods provides a holistic and self-validating system for analysis. The most powerful and commonly employed techniques for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most informative technique for determining the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, a detailed molecular map can be constructed.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound provides a wealth of information about the different proton environments within the molecule.
Expected ¹H NMR Spectral Data for this compound:
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-a (Ar-H, ortho) | ~6.90-7.00 | Multiplet | 2H |
| H-b (Ar-H, para) | ~6.90-7.00 | Multiplet | 1H |
| H-c (Ar-H, meta) | ~7.25-7.35 | Multiplet | 2H |
| H-d (-O-CH₂-CH₂-O-) | ~4.15 | Triplet | 2H |
| H-e (-O-CH₂-CH₂-O-) | ~3.85 | Triplet | 2H |
| H-f (-O-CH₂-CH₂-OH) | ~3.75 | Triplet | 2H |
| H-g (-O-CH₂-CH₂-OH) | ~3.60 | Triplet | 2H |
| H-h (-OH) | Variable (Broad Singlet) | Broad Singlet | 1H |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Causality Behind the Chemical Shifts and Splitting:
-
Aromatic Protons (a, b, c): The protons on the phenyl ring appear in the downfield region (6.90-7.35 ppm) due to the deshielding effect of the aromatic ring current. The multiplicity arises from coupling with adjacent aromatic protons.
-
Methylene Protons (d, e, f, g): The protons on the ethoxy chains are deshielded by the adjacent oxygen atoms, causing them to resonate in the 3.60-4.15 ppm range. The triplet splitting pattern for each is a result of coupling with the protons on the neighboring methylene group (n+1 rule).
-
Hydroxyl Proton (h): The chemical shift of the hydroxyl proton is variable and the peak is often broad due to hydrogen bonding and chemical exchange with the solvent.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Expected ¹³C NMR Spectral Data for this compound:
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 (Ar-C, C-O) | ~158.7 |
| C-2 (Ar-C, ortho) | ~114.5 |
| C-3 (Ar-C, meta) | ~129.5 |
| C-4 (Ar-C, para) | ~121.2 |
| C-5 (-O-CH₂-CH₂-O-) | ~69.6 |
| C-6 (-O-CH₂-CH₂-O-) | ~69.3 |
| C-7 (-O-CH₂-CH₂-OH) | ~72.4 |
| C-8 (-O-CH₂-CH₂-OH) | ~61.6 |
Note: Chemical shifts are approximate and can vary depending on the solvent.
Expertise in Interpretation: The downfield shift of C-1 is characteristic of an aromatic carbon attached to an oxygen atom. The chemical shifts of the aliphatic carbons (C-5 to C-8) are in the typical range for sp³ hybridized carbons bonded to oxygen.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through the analysis of its fragmentation pattern. For this compound, the expected molecular ion peak [M]⁺ would be at an m/z of 182, corresponding to its molecular weight.[4]
Key Fragmentation Pathways:
The fragmentation of this compound in an electron ionization (EI) mass spectrometer is driven by the presence of the ether and alcohol functional groups. Common fragmentation patterns for alcohols include alpha-cleavage and dehydration.[5][6]
A simplified fragmentation pathway for this compound.
Trustworthiness of Fragmentation Analysis: The presence of a peak at m/z 93 is highly indicative of a phenoxy group. The peak at m/z 45 is a common fragment for ethoxy groups. The combination of these fragments strongly supports the proposed structure.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Expected IR Absorption Bands for this compound:
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| O-H (Alcohol) | 3600-3200 | Strong, Broad |
| C-H (Aromatic) | 3100-3000 | Medium |
| C-H (Aliphatic) | 3000-2850 | Medium to Strong |
| C=C (Aromatic) | 1600-1450 | Medium, Sharp |
| C-O (Ether & Alcohol) | 1250-1050 | Strong |
Authoritative Grounding: The broadness of the O-H stretch is a direct result of intermolecular hydrogen bonding. The strong C-O stretching band is characteristic of both the ether and alcohol functionalities.
Comparison of Analytical Techniques for Structural Confirmation
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environments, connectivity, and stereochemistry. | Highly detailed structural information. | Can be complex to interpret for large molecules. |
| ¹³C NMR | Carbon environments and skeletal structure. | Complements ¹H NMR for a complete picture. | Less sensitive than ¹H NMR. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | Highly sensitive, provides molecular formula. | Isomers can have similar fragmentation patterns. |
| IR Spectroscopy | Presence of functional groups. | Fast, simple, and non-destructive. | Provides limited information on the overall structure. |
Experimental Protocols
Sample Preparation for NMR Spectroscopy
-
Solvent Selection: Choose a deuterated solvent in which the sample is soluble (e.g., CDCl₃, DMSO-d₆).
-
Sample Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Filtration: Filter the solution through a small plug of glass wool into a clean NMR tube to remove any particulate matter.
-
Internal Standard: Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, hexane).
-
GC Column Selection: Use a non-polar or medium-polarity capillary column suitable for the analysis of semi-volatile organic compounds.
-
GC Method: Develop a temperature program that allows for good separation of the analyte from any impurities.
-
MS Parameters: Set the mass spectrometer to scan a suitable mass range (e.g., m/z 35-300) in electron ionization (EI) mode.
Workflow for GC-MS analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Acquire the spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Background Correction: Run a background spectrum of the clean salt plates and subtract it from the sample spectrum.
Conclusion
The structural confirmation of this compound and its derivatives is a critical step in research and development. By employing a combination of powerful analytical techniques—NMR, MS, and IR spectroscopy—researchers can obtain a comprehensive and self-validating understanding of their molecular structures. This guide provides the foundational knowledge and practical considerations to confidently approach the structural elucidation of this important class of compounds.
References
-
PubChem. This compound. [Link]
-
NIST. Ethanol, 2-(2-phenoxyethoxy)-. [Link]
-
Yokkaichi Chemical Company, Limited. This compound. [Link]
-
ChemBK. This compound. [Link]
-
Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]
-
Doc Brown's Advanced Organic Chemistry Revision Notes. mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol. [Link]
-
YouTube. Mass Spectroscopy: Alcohol Fragmentation Patterns. [Link]
-
Royal Society of Chemistry. Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. [Link]
-
SpectraBase. 2-(p-Methoxyphenoxy)ethanol. [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for 2-(2-Phenoxyethoxy)ethanol
Welcome to your essential safety and operational guide for handling 2-(2-Phenoxyethoxy)ethanol (CAS: 104-68-7), also known as Diethylene Glycol Monophenyl Ether or Phenyl Carbitol. In the fast-paced environment of research and development, maintaining an uncompromising standard of safety is not just a regulatory requirement; it is the bedrock of scientific integrity and innovation. This guide moves beyond mere checklists to provide a deep, field-tested understanding of why specific personal protective equipment (PPE) is critical. Our objective is to empower you with the knowledge to work confidently and safely, ensuring that your focus remains on your groundbreaking research.
Part 1: Foundational Hazard Assessment
Understanding the adversary is the first step in designing an effective defense. This compound is a versatile solvent, but its utility comes with significant hazards that necessitate robust protective measures.
-
Severe Eye Damage: The most critical hazard is its potential to cause serious, irreversible eye damage.[1][2] The chemical's properties allow it to readily harm corneal tissue upon contact. This is not a simple irritation; it is a significant threat to vision, mandating more than standard eye protection.
-
Skin and Systemic Toxicity: This compound is moderately toxic upon skin contact and can be absorbed through the skin.[3] Glycol ethers as a class are known for potential systemic effects, including reproductive toxicity and kidney damage.[2][4] Therefore, preventing dermal exposure is paramount to safeguarding long-term health.
-
Respiratory Irritation: Inhalation of vapors or mists can lead to respiratory tract irritation.[4][5] While it has a low vapor pressure, operations that generate aerosols (e.g., vortexing, sonicating, heating) significantly increase the risk of inhalation exposure.
-
Peroxide Formation: Like many ethers, this compound can form explosive peroxides over time when exposed to air and light.[4][6] This property influences not only handling but also storage and disposal protocols.
Part 2: Core Protective Equipment Strategy
A multi-layered PPE strategy is essential. Each component is chosen to counteract a specific hazard identified above.
Eye and Face Protection: The Non-Negotiable First Line
Given the risk of severe eye damage, this is the most critical component of your PPE ensemble.
-
Mandatory Equipment: At a minimum, chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards are required for all handling activities. These must provide a complete seal around the eyes to protect from splashes, mists, and vapors.[1][6][7]
-
Causality: Standard safety glasses with side shields are inadequate. They leave gaps through which splashes and vapors can easily reach the eye. The classification of this chemical as a "serious eye damage" risk means a single, small exposure can have devastating consequences.
-
Escalation of Protection: When handling larger volumes (>1 liter) or when there is a significant risk of splashing (e.g., during transfers, mixing, or spill cleanup), a full-face shield must be worn in addition to chemical splash goggles.[6][7] The face shield provides a secondary barrier, protecting the entire face from direct contact.
Hand Protection: Preventing Dermal Absorption
Your choice of gloves is a critical decision that depends on the material's resistance to this specific chemical. General-purpose laboratory gloves may not offer sufficient protection.
-
Causality: The primary goal of hand protection is to prevent dermal absorption, which can lead to systemic toxicity. Glove material must be chosen based on its ability to resist permeation and degradation by glycol ethers. It is crucial to understand that no glove material offers permanent protection; breakthrough times are a key consideration.[1]
Below is a table summarizing glove material compatibility for handling this compound.
| Glove Material | Splash Protection | Extended Contact | Rationale & Comments |
| Viton® | Excellent | Excellent | Recommended for high resistance to ethers and aromatic compounds.[6] |
| Barrier® (PE/PA/PE) | Excellent | Excellent | A multi-laminate glove offering broad chemical resistance.[6] |
| Silver Shield® | Excellent | Excellent | Another high-performance laminate glove suitable for hazardous chemicals.[6] |
| Butyl Rubber | Good | Good | Generally recommended for protection against glycol ethers. |
| Nitrile Rubber | Good | Fair | Suitable for incidental splash protection, but should be replaced immediately upon contact. Not ideal for immersion or prolonged use. |
| Neoprene | Good | Fair | Offers moderate protection against glycol ethers. |
| Natural Rubber (Latex) | Not Recommended | Not Recommended | This material offers poor resistance and should not be used.[6] |
Disclaimer: This chart is for guidance only. Always consult the glove manufacturer's specific chemical resistance data and perform on-site testing to validate suitability for your exact application and exposure duration.[4][7][8]
Body Protection: A Barrier Against Spills and Splashes
-
Standard Operations: A fully buttoned, long-sleeved laboratory coat is the minimum requirement.
-
High-Risk Procedures: For tasks with a higher risk of splashing or contamination, such as large-scale transfers or spill response, chemical-resistant aprons or coveralls are necessary.[6] Ensure clothing is made of a material resistant to glycol ethers. Do not allow clothing wet with the material to remain in contact with the skin.[6]
Respiratory Protection: Managing Inhalation Risks
Engineering controls, primarily a certified chemical fume hood, are the preferred method for controlling inhalation exposure.[1][5] PPE for respiration is a secondary measure for specific situations.
-
Causality: Many glycol ethers have poor odor warning properties, meaning you could be exposed to hazardous concentrations without noticing. This makes reliance on smell to detect exposure unreliable and dangerous.
-
When is it Required?
-
Outside of a fume hood where vapors or mists may be generated.
-
During emergency situations, such as a large spill.
-
-
Recommended Equipment:
-
For potential aerosol/mist formation, a NIOSH-approved air-purifying respirator with an organic vapor (Type A) cartridge is a minimum requirement.[1][6]
-
Best Practice: Due to the poor odor warning properties, a supplied-air respirator is the most protective and recommended option, especially for emergency response.
-
Part 3: Procedural and Operational Plans
Workflow for PPE Selection and Use
This workflow ensures a systematic and safe approach every time you handle this compound.
Caption: PPE Selection, Donning, and Doffing Workflow.
Emergency Response Plan for Exposure
Immediate and correct action can significantly mitigate harm.
Caption: Emergency Protocol for Accidental Exposure.
Spill and Disposal Plan
-
Minor Spills (<100 mL, inside a fume hood):
-
Ensure appropriate PPE is worn, including respiratory protection if needed.
-
Absorb the spill with an inert, non-combustible material like vermiculite or sand.[8]
-
Collect the absorbed material into a clearly labeled, sealed container for hazardous waste.
-
Clean the spill area with soap and water, collecting the cleaning water for disposal. Do not allow it to enter drains.[6]
-
-
Major Spills (>100 mL or outside a fume hood):
-
Evacuate the immediate area and alert colleagues.
-
If safe to do so, remove ignition sources.
-
Contact your institution's emergency response team (e.g., EH&S).
-
-
Disposal:
References
- 2-Phenoxyethanol - Santa Cruz Biotechnology. (n.d.).
- SAFETY DATA SHEET - TCI Chemicals. (2025).
- Material Safety Data Sheet - 2-(2-Ethoxyethoxy)-Ethanol, 98+%. (n.d.). Cole-Parmer.
- 2-Ethoxyethanol - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
- This compound | 104-68-7. (2025). ChemicalBook.
- Understanding Solvents and PPE for Chemical Safety. (2025). MCR Safety.
- Material Safety Data Sheet - 2-Phenoxyethanol. (n.d.). Spectrum Laboratory Products Inc.
- 1491-Glycol Ether EP SDS.pdf. (2018). ALPHACHEM Limited.
- Safety Data Sheet: Propylene glycol ethyl ether. (n.d.). Carl ROTH.
- Glycol Ethers. (2008). California Department of Public Health.
- SAFETY DATA SHEET - 2-Phenoxyethanol. (2010). Fisher Scientific.
- This compound. (n.d.). PubChem, National Center for Biotechnology Information.
Sources
- 1. carlroth.com [carlroth.com]
- 2. csueastbay.edu [csueastbay.edu]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. glovesbyweb.com [glovesbyweb.com]
- 5. myusf.usfca.edu [myusf.usfca.edu]
- 6. alphachem.ca [alphachem.ca]
- 7. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 8. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
